RS102895
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C21H21F3N2O2 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20/h1-8H,9-14H2,(H,25,27) |
Clé InChI |
HIDWEYPGMLIQSN-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of RS102895: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS102895 is a small molecule antagonist that has been instrumental in the study of chemokine signaling. It is recognized for its potent and specific inhibition of the C-C chemokine receptor 2 (CCR2), a key player in the recruitment of monocytes and macrophages to sites of inflammation. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, functional effects, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a potent and selective antagonist of the CCR2b isoform, which is the predominant signaling-competent isoform of the receptor.[1] By binding to CCR2b, this compound prevents the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), and other related chemokines like MCP-3. This blockade inhibits the downstream signaling cascades that lead to cellular responses such as chemotaxis and calcium mobilization. Mutagenesis studies have indicated that this compound binds within the transmembrane helical bundle of the CCR2b receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data describing the potency and selectivity of this compound in various in vitro assays.
Table 1: this compound Potency at CCR2
| Assay Type | Ligand/Stimulus | Cell Line | IC50 | Reference |
| Radioligand Binding | MCP-1 | CRL-1657 (human CCR2b) | 360 nM | [1][2] |
| Calcium Influx | MCP-1 | CRL-1657 (human CCR2b) | 31 nM | [1][2] |
| Calcium Influx | MCP-3 | CRL-1657 (human CCR2b) | 130 nM | [1][2] |
| Chemotaxis | MCP-1 | THP-1-5X | 1.7 µM | [1][2] |
Table 2: this compound Selectivity and Off-Target Activity
| Target | Assay Type | Ligand/Stimulus | Cell Line/System | IC50 | Reference |
| CCR1 | Radioligand Binding | MIP-1α | CRL-1657 (human CCR1) | 17.8 µM | [1][2] |
| CCR1 | Chemotaxis | RANTES | THP-1-5X | 37 µM | [1][2] |
| α1a-adrenergic receptor | Not Specified | Not Specified | Human | 130 nM | [3] |
| α1d-adrenergic receptor | Not Specified | Not Specified | Human | 320 nM | [3] |
| 5-HT1a receptor | Not Specified | Not Specified | Rat Brain Cortex | 470 nM | [3] |
Signaling Pathway
The binding of CCL2 to CCR2 initiates a G protein-coupled signaling cascade. This compound acts by blocking this initial binding event.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
-
Cell Line: Chinese Hamster Lung (CRL-1657) cells stably transfected with the human CCR2b chemokine receptor.
-
Radioligand: 125I-labeled MCP-1.
-
Protocol:
-
Prepare membranes from the transfected CRL-1657 cells.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of 125I-MCP-1.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled MCP-1.
-
Calculate the IC50 value by plotting the percentage of specific binding against the concentration of this compound.
-
Calcium Influx Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR2 agonist.
-
Cell Line: CRL-1657 cells stably expressing human CCR2b.
-
Agonists: MCP-1 or MCP-3.
-
Protocol:
-
Load the CRL-1657 cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of MCP-1 or MCP-3.
-
Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or flow cytometer.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Calculate the IC50 value by plotting the percentage of inhibition of the calcium response against the concentration of this compound.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block the directed migration of cells towards a chemoattractant.
-
Cell Line: THP-1-5X, a human monocytic cell line.
-
Chemoattractant: MCP-1.
-
Protocol:
-
Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
-
Place a solution containing MCP-1 in the lower chamber.
-
Pre-incubate THP-1-5X cells with various concentrations of this compound.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate the plate for a sufficient time to allow for cell migration through the membrane towards the chemoattractant.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Stain and count the cells that have migrated to the lower surface of the membrane.
-
Calculate the IC50 value by plotting the percentage of inhibition of cell migration against the concentration of this compound.
-
References
RS102895: A Technical Guide to its Binding Affinity and Specificity for CCR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target. This technical guide provides an in-depth overview of the binding affinity and specificity of this compound for CCR2, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Data Presentation: Quantitative Analysis of this compound Binding
The binding affinity and functional antagonism of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for Human CCR2b
| Assay Type | Cell Line | Radioligand/Ligand | IC50 (nM) | Reference |
| Radioligand Binding | CRL-1657 (Chinese Hamster Lung) expressing human CCR2b | MCP-1 | 360 | [1] |
| Calcium Influx | CRL-1657 (Chinese Hamster Lung) expressing human CCR2b | MCP-1 | 31 | [1] |
| Calcium Influx | CRL-1657 (Chinese Hamster Lung) expressing human CCR2b | MCP-3 | 130 | [1] |
Table 2: Functional Antagonism of this compound
| Assay Type | Cell Line | Chemoattractant | IC50 (µM) | Reference |
| Chemotaxis | THP-1-5X | MCP-1 | 1.7 | [1] |
| Chemotaxis | Thioglycollate-elicited mouse peritoneal monocyte/macrophages | CCL2 | Significant inhibition at ≥0.02 µM (20 ng/mL) | [2] |
Table 3: Selectivity Profile of this compound
| Target Receptor | Assay Type | Cell Line | Ligand | IC50 | Reference |
| CCR1 | Radioligand Binding | CRL-1657 | MIP-1α | 17.8 µM | [1] |
| CCR1 | Chemotaxis | THP-1-5X | RANTES | 37 µM | [1] |
| α1a adrenergic receptor | Cell-free | - | - | 130 nM | [3][4] |
| α1d adrenergic receptor | Cell-free | - | - | 320 nM | [3][4] |
| 5-HT1a receptor | Rat brain cortex | - | - | 470 nM | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 value of this compound for the CCR2b receptor.
Materials:
-
Cells: Chinese hamster lung (CRL-1657) cells stably transfected with and expressing the human CCR2b receptor.[1]
-
Radioligand: 125I-labeled MCP-1.
-
Test Compound: this compound.
-
Competitor (for non-specific binding): Unlabeled MCP-1.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4), 500 mM NaCl.
-
Filtration Plate: 96-well filter plate (e.g., Millipore Multiscreen).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture CRL-1657-hCCR2b cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add cell membrane preparation, 125I-MCP-1, and assay buffer.
-
Non-specific Binding: Add cell membrane preparation, 125I-MCP-1, and a high concentration of unlabeled MCP-1 (e.g., 1 µM).
-
Competitive Binding: Add cell membrane preparation, 125I-MCP-1, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filters and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Radioligand Binding Assay Workflow
In Vitro Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Objective: To determine the functional antagonist activity of this compound on CCL2-induced monocyte migration.
Materials:
-
Cells: Thioglycollate-elicited mouse peritoneal monocytes/macrophages.[2]
-
Chemoattractant: Recombinant mouse CCL2.[2]
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Boyden Chamber: Transwell inserts with a 5 µm pore size for a 24-well plate.[2]
-
Cell Viability/Quantification Reagent: (e.g., Calcein-AM or CyQuant).
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation:
-
Elicit peritoneal monocytes/macrophages by intraperitoneal injection of thioglycollate into mice.
-
Harvest peritoneal lavage fluid 3 days later.
-
Wash the cells and resuspend them in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Compound Pre-incubation: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.[2]
-
Assay Setup:
-
Add assay medium containing CCL2 (e.g., 30 ng/mL) to the lower wells of the 24-well plate.[2]
-
For the negative control, add assay medium without CCL2.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell migration.[2]
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Aspirate the medium from the lower chamber.
-
Add a cell quantification reagent (e.g., Calcein-AM) to the lower wells and incubate according to the manufacturer's instructions.
-
Read the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vitro Chemotaxis Assay Workflow
CCR2 Signaling Pathway and Mechanism of this compound Action
CCR2 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[5] The binding of CCL2 to CCR2 initiates a signaling cascade that is central to monocyte and macrophage chemotaxis. This compound acts as a competitive antagonist, binding to the CCR2 receptor and preventing its activation by endogenous ligands like CCL2.
Upon CCL2 binding, the Gαi subunit dissociates from the Gβγ dimer. Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The PI3K pathway activates Akt and downstream targets, promoting cell survival and migration. These signaling events culminate in the cytoskeletal rearrangements necessary for directed cell movement.[6][7]
By blocking the initial ligand-binding event, this compound effectively inhibits these downstream signaling pathways, thereby preventing monocyte and macrophage recruitment to sites of inflammation.[6][7]
CCR2 Signaling and this compound Inhibition
Conclusion
This compound is a well-characterized CCR2 antagonist with demonstrated potency and selectivity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CCR2-targeted therapies. The visualization of the CCR2 signaling pathway clarifies the mechanism by which this compound exerts its inhibitory effects on monocyte and macrophage migration. This information is critical for the design of future studies and the development of novel anti-inflammatory therapeutics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Properties of RS102895 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document provides a comprehensive overview of its pharmacological properties, including its mechanism of action, binding affinity, functional activity, and selectivity profile. Detailed experimental methodologies and visualizations of key signaling pathways are presented to support further research and development efforts involving this compound.
Introduction
This compound is a spiropiperidine compound that acts as a selective and potent antagonist for the CCR2b chemokine receptor isoform.[1] The primary ligand for CCR2 is Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), a key chemokine involved in the recruitment of monocytes, memory T cells, and natural killer cells to sites of inflammation.[2] The CCL2-CCR2 signaling axis is implicated in a wide range of inflammatory and pathological conditions, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and cancer.[3][4][5] By blocking this interaction, this compound serves as a valuable tool for studying the physiological and pathological roles of the CCR2 pathway and as a lead compound for the development of therapeutics targeting these conditions.[1]
Mechanism of Action
This compound exerts its pharmacological effect by binding to the CCR2 receptor, a G protein-coupled receptor (GPCR), thereby preventing the binding of its endogenous ligand, CCL2.[5] This antagonism blocks the initiation of downstream intracellular signaling cascades that are normally triggered by CCL2 binding.[6] The inhibition of these pathways ultimately prevents key cellular responses such as chemotaxis (cell migration), calcium mobilization, and the expression of inflammatory mediators, which are hallmarks of the inflammatory process driven by CCL2-CCR2 activation.[1][7]
Signaling Pathways
The binding of CCL2 to CCR2 activates multiple downstream signaling pathways that regulate cell survival, proliferation, migration, and apoptosis.[8] As a CCR2 antagonist, this compound inhibits these cascades. The primary pathways affected are:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Promotes cell survival and proliferation.[6]
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Involved in cytokine production and immune cell expansion.[6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway (including p38 and ERK1/2): Regulates cell migration, differentiation, and gene expression, including that of matrix metalloproteinases (MMPs) involved in tissue remodeling.[4]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The data are summarized in the tables below.
This table presents the inhibitory concentration (IC₅₀) of this compound required to displace 50% of the radiolabeled ligand from CCR2b and CCR1 receptors. The significant difference in IC₅₀ values demonstrates the compound's selectivity for CCR2 over CCR1.
| Target Receptor | Ligand System | Cell Line | IC₅₀ | Reference(s) |
| Human CCR2b | MCP-1 | Transfected CHO | 360 nM | [1] |
| Human CCR1 | MIP-1α | Transfected CHO | 17.8 µM | [1][9] |
This table details the IC₅₀ values of this compound in functional assays that measure the downstream consequences of receptor activation, such as calcium influx and cell migration (chemotaxis).
| Assay Type | Stimulant | Cell Line | IC₅₀ | Reference(s) |
| Calcium Influx | MCP-1 | Transfected CHO | 32 nM | [7][9] |
| Calcium Influx | MCP-3 | Transfected CHO | 130 nM | [1] |
| Chemotaxis | MCP-1 | THP-1 | 1.7 µM | [1][7] |
| Chemotaxis | RANTES | THP-1 | 37 µM | [1] |
This compound has been screened against other receptors, showing some inhibitory activity at higher concentrations.
| Off-Target Receptor | Species | IC₅₀ | Reference(s) |
| α₁ₐ Adrenergic Receptor | Human | 130 nM | [10][11] |
| α₁ₔ Adrenergic Receptor | Human | 320 nM | [10][11] |
| 5-HT₁ₐ Receptor | Rat (brain cortex) | 470 nM | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are representative protocols for key assays used to characterize CCR2 antagonists like this compound.
This assay quantifies the affinity of a test compound for the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell Membranes: Membranes prepared from CHO cells stably transfected with human CCR2b.
-
Radioligand: [¹²⁵I]-MCP-1.
-
Test Compound: this compound hydrochloride, serially diluted.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1.
-
Filtration Plate: 96-well glass fiber filter plate.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes (10 µg protein/well), [¹²⁵I]-MCP-1 (final concentration ~50 pM), and varying concentrations of this compound.
-
Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (excess unlabeled MCP-1, e.g., 1 µM).
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Harvesting: Transfer the contents to the filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
This assay assesses the ability of an antagonist to block the migration of cells towards a chemoattractant.
-
Materials:
-
Cells: THP-1 monocytic cell line, which endogenously expresses CCR2.
-
Chemoattractant: Recombinant human MCP-1 (CCL2).
-
Test Compound: this compound hydrochloride.
-
Assay Medium: RPMI 1640 with 1% BSA.
-
Apparatus: Multi-well chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts).
-
-
Procedure:
-
Cell Preparation: Resuspend THP-1 cells in assay medium. Pre-incubate cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.[11]
-
Chamber Setup: Add assay medium containing MCP-1 (at its EC₅₀ concentration, e.g., 10-50 ng/mL) to the lower wells of the chamber. Add medium without MCP-1 to negative control wells.
-
Cell Addition: Place the Transwell inserts into the wells and add the pre-incubated cell suspension to the top of each insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification: Remove the inserts. Quantify the number of migrated cells in the lower chamber using a fluorescent dye (e.g., CyQuant) and a plate reader, or by direct cell counting.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control and determine the IC₅₀ value.
-
Conclusion
This compound hydrochloride is a well-characterized CCR2 antagonist with high potency and selectivity. Its ability to effectively block CCL2-mediated signaling and cellular functions in the nanomolar to low micromolar range makes it an indispensable research tool. The provided data and protocols offer a solid foundation for scientists investigating the roles of the CCL2-CCR2 axis in health and disease and for professionals in drug development exploring CCR2 as a therapeutic target. While exhibiting a favorable selectivity for CCR2 over CCR1, researchers should remain mindful of its potential off-target effects on certain adrenergic and serotonin (B10506) receptors at higher concentrations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 7. xcessbio.com [xcessbio.com]
- 8. researchgate.net [researchgate.net]
- 9. RS 102895 hydrochloride | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
The Role of RS102895 in Blocking Monocyte Chemoattractant Protein-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2), is a potent chemokine that plays a pivotal role in the recruitment of monocytes, memory T cells, and natural killer cells to sites of inflammation.[1][2][3][4] Its effects are primarily mediated through the C-C chemokine receptor type 2 (CCR2), a G protein-coupled receptor. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory and fibrotic diseases, as well as cancer.[1][2][3][4][5] Consequently, antagonism of this pathway represents a promising therapeutic strategy. RS102895 is a potent and selective small-molecule antagonist of CCR2. This technical guide provides an in-depth overview of the mechanism of action of this compound, its binding affinity, and its effects on downstream signaling pathways and cellular functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction to the CCL2/CCR2 Signaling Axis
The CCL2/CCR2 signaling pathway is a critical component of the inflammatory response. CCL2 is produced by a variety of cell types, including endothelial cells, fibroblasts, and smooth muscle cells, in response to pro-inflammatory stimuli such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and lipopolysaccharide (LPS).[4] Upon binding to CCR2, predominantly expressed on monocytes and macrophages, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades.
These signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, culminate in a variety of cellular responses.[1][3] These responses include chemotaxis, the directed migration of cells along a chemical gradient, as well as cell survival, proliferation, and differentiation. The recruitment of CCR2-expressing cells to sites of inflammation is a key driver of pathology in numerous diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy.[5][6][7][8][9][10]
This compound: A Selective CCR2 Antagonist
This compound is a spiropiperidine-containing compound that acts as a potent and selective antagonist of the CCR2b isoform, which is the signaling-competent isoform of the receptor.[11][12] It exerts its inhibitory effect by binding to the receptor and preventing the binding of its natural ligand, MCP-1/CCL2. This blockade of ligand binding inhibits the downstream signaling cascades that are responsible for the pro-inflammatory effects of CCL2.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.
| Assay Type | Target | Ligand | Cell Line | IC50 (nM) | Reference |
| Radioligand Binding | Human CCR2b | [125I]-MCP-1 | CHO cells | 360 | [11][12][13][14][15][16] |
| Radioligand Binding | Human CCR1 | [125I]-MIP-1α | CHO cells | 17,800 | [11][13] |
| Calcium Influx | Human CCR2b | MCP-1 | CHO cells | 31-32 | [11][13] |
| Calcium Influx | Human CCR2b | MCP-3 | CHO cells | 130 | [11][13] |
| Chemotaxis | Human CCR2b | MCP-1 | THP-1 cells | 1,700 | [11] |
Table 1: In Vitro Efficacy of this compound
| Receptor | Cell Line | IC50 (nM) | Reference |
| Human α1a adrenergic receptor | - | 130 | [14][15] |
| Human α1d adrenergic receptor | - | 320 | [14][15] |
| Rat brain cortex 5-HT1a receptor | - | 470 | [14][15] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the CCR2 receptor.
Materials:
-
Membranes from CHO cells stably expressing human CCR2b.
-
[125I]-labeled MCP-1 (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4).
-
Glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, [125I]-MCP-1 (at a concentration near its Kd), and either this compound or vehicle.
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Harvest the membranes by rapid filtration through the glass fiber filter plates using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit MCP-1-induced monocyte migration.[17][18][19][20][21]
Materials:
-
Monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Recombinant human MCP-1.
-
This compound.
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size).[19][20]
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Label the monocytes with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in chemotaxis medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
In the lower chamber of the Boyden apparatus, add chemotaxis medium containing MCP-1 (chemoattractant).
-
Place the membrane over the lower chamber.
-
Add the pre-incubated cell suspension to the upper chamber.
-
Incubate the chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of migrated cells on the lower surface of the membrane by measuring the fluorescence with a plate reader.
-
The IC50 value is calculated from the dose-response curve of this compound inhibition.
Calcium Influx Assay
This assay measures the ability of this compound to block MCP-1-induced intracellular calcium mobilization.[22][23]
Materials:
-
CHO cells stably expressing human CCR2b.
-
Recombinant human MCP-1.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[22]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the CCR2b-expressing CHO cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add various concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin kinetic reading.
-
After establishing a baseline fluorescence, inject a solution of MCP-1 into the wells.
-
Continue to monitor the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium. The IC50 value is determined by the concentration-dependent inhibition of the MCP-1-induced calcium signal by this compound.
Signaling Pathways and Experimental Workflows
CCR2 Downstream Signaling Pathway
The binding of MCP-1 to CCR2 initiates a cascade of intracellular signaling events. This compound, by blocking this initial binding, prevents the activation of these downstream pathways.
Caption: CCR2 signaling cascade blocked by this compound.
In Vivo Experimental Workflow: Diabetic Nephropathy Model
This compound has been evaluated in animal models of diseases where the CCL2/CCR2 axis is implicated, such as diabetic nephropathy.[7][8][9][10]
Caption: In vivo diabetic nephropathy experimental workflow.
Conclusion
This compound is a valuable research tool for investigating the role of the CCL2/CCR2 signaling axis in health and disease. Its high potency and selectivity for CCR2 make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the downstream consequences of CCR2 blockade. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of inflammation, immunology, and drug discovery. Further investigation into the therapeutic potential of this compound and other CCR2 antagonists is warranted for the development of novel treatments for a wide range of inflammatory and fibrotic conditions.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. CCR2 antagonism improves insulin resistance, lipid metabolism, and diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. RS 102895 hydrochloride, CCR2 receptor antagonist (CAS 300815-41-2) | Abcam [abcam.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. criver.com [criver.com]
- 20. Chemokine-induced PBMC and subsequent MSC migration toward decellularized heart valve tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. benchchem.com [benchchem.com]
The Spiropiperidine Scaffold of RS102895: A Deep Dive into its Structure-Activity Relationship as a CCR2 Antagonist
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of RS102895, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, quantitative activity data, experimental methodologies, and signaling pathways associated with this important chemical entity.
Introduction: The Therapeutic Potential of CCR2 Antagonism
The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, atherosclerosis, multiple sclerosis, and diabetic nephropathy. Consequently, the development of small molecule antagonists of CCR2, such as this compound, represents a promising therapeutic strategy. Understanding the intricate relationship between the chemical structure of these antagonists and their biological activity is paramount for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This compound, a spiropiperidine-containing compound, has been instrumental in elucidating the key molecular determinants for CCR2 antagonism.
Quantitative Analysis of this compound Activity
The biological activity of this compound has been characterized through a variety of in vitro assays, quantifying its binding affinity and functional antagonism at its primary target, CCR2, as well as potential off-target receptors.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Ligand/Stimulus | Cell Line | IC50 (nM) | Reference |
| Human CCR2b | Radioligand Binding | [125I]MCP-1 | CRL-1657 (CHO cells) | 360 | [1] |
| Human CCR1 | Radioligand Binding | [125I]MIP-1α | CRL-1657 (CHO cells) | >10,000 | [1] |
| Human α1a Adrenergic Receptor | Not Specified | Not Specified | Not Specified | 130 | [2] |
| Human α1d Adrenergic Receptor | Not Specified | Not Specified | Not Specified | 320 | [2] |
| Rat 5-HT1a Receptor | Not Specified | Not Specified | Rat Brain Cortex | 470 | [2] |
| Human CCR2b | Calcium Influx | MCP-1 | CRL-1657 (CHO cells) | 31 | [1] |
| Human CCR2b | Calcium Influx | MCP-3 | CRL-1657 (CHO cells) | 130 | [1] |
| Human CCR2b | Chemotaxis | MCP-1 | THP-1 | 1700 | [1] |
| Human CCR1 | Chemotaxis | RANTES | THP-1 | 37000 | [1] |
Core Structure-Activity Relationship of Spiropiperidine Antagonists
The spiropiperidine core of this compound is a key structural feature for its antagonist activity at CCR2. Mutagenesis studies have been pivotal in identifying the critical interactions between this chemical scaffold and the receptor.
A crucial finding is the interaction between the basic nitrogen atom within the spiropiperidine moiety of this compound and a specific acidic residue in the transmembrane domain of CCR2.[3] Site-directed mutagenesis studies have identified glutamic acid at position 291 (Glu291) in the seventh transmembrane helix (TM7) of CCR2 as a critical residue for the high-affinity binding of this compound.[3] Neutralizing this acidic residue significantly reduces the binding affinity of this compound, suggesting a salt bridge or hydrogen bond interaction is essential for anchoring the antagonist within the receptor's binding pocket.[3] This interaction appears to be a hallmark of this class of antagonists, as other non-basic CCR2 antagonists do not show the same dependence on Glu291.[3]
The selectivity of this compound for CCR2 over other chemokine receptors like CCR1 can be attributed to subtle differences in the amino acid residues lining the binding pockets of these receptors. While a detailed SAR table of various this compound analogs is not publicly available in the reviewed literature, the foundational knowledge of the critical Glu291 interaction provides a rational basis for the design of novel spiropiperidine-based CCR2 antagonists with enhanced potency and selectivity.
Experimental Protocols
The characterization of this compound relies on a suite of standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This competitive binding assay is used to determine the affinity of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of [125I]MCP-1 to human CCR2b.
Materials:
-
Cells: Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR2b receptor (e.g., CRL-1657).
-
Radioligand: [125I]-labeled human MCP-1.
-
Test Compound: this compound.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and a protein carrier (e.g., 0.5% Bovine Serum Albumin).
-
Non-specific Binding Control: A high concentration of unlabeled MCP-1 (e.g., 1 µM).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
Workflow:
Procedure:
-
Membrane Preparation: Homogenize CCR2b-expressing CHO cells in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membranes in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]MCP-1, and varying concentrations of this compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a saturating concentration of unlabeled MCP-1.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total and competitor-containing wells to determine the specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Objective: To determine the inhibitory concentration (IC50) of this compound on MCP-1-induced chemotaxis of THP-1 cells.
Materials:
-
Cells: Human monocytic cell line THP-1.
-
Chemoattractant: Recombinant human MCP-1.
-
Test Compound: this compound.
-
Assay Medium: Serum-free RPMI 1640 or similar.
-
Transwell Inserts: Polycarbonate membrane inserts with a pore size suitable for THP-1 cell migration (e.g., 5 µm).
-
Detection Reagent: A fluorescent dye that stains cells (e.g., Calcein-AM).
-
Fluorescence Plate Reader: To quantify migrated cells.
Workflow:
Procedure:
-
Cell Preparation: Culture THP-1 cells and resuspend them in serum-free assay medium.
-
Compound Incubation: Pre-incubate the THP-1 cells with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Assay Setup: Add assay medium containing MCP-1 to the lower wells of a 24-well plate. Place the Transwell inserts into the wells.
-
Cell Addition: Add the pre-incubated THP-1 cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantification: Remove the inserts and discard the non-migrated cells from the upper surface of the membrane. Add a fluorescent dye that stains the migrated cells in the lower chamber.
-
Measurement: Read the fluorescence of the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (MCP-1 alone). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
CCR2 Signaling Pathway
This compound exerts its pharmacological effect by blocking the intracellular signaling cascade initiated by the binding of MCP-1 to CCR2. CCR2 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.
Upon binding of MCP-1, CCR2 undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC). Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The PI3K pathway activates Akt, a serine/threonine kinase. Both pathways converge on the activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2. These signaling events ultimately lead to the activation of transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in cell migration, adhesion, and inflammation. This compound, by binding to CCR2, prevents this entire cascade from being initiated.
Conclusion
This compound is a well-characterized, potent, and selective CCR2 antagonist that has been invaluable for probing the biological roles of the MCP-1/CCR2 axis. Its spiropiperidine core and the critical interaction with Glu291 of CCR2 provide a clear structural basis for its antagonist activity. The data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of chemokine biology and drug discovery, facilitating further investigation into the therapeutic potential of CCR2 antagonism and the development of novel anti-inflammatory agents.
References
In Vitro Characterization of RS102895: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of RS102895, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The data and protocols summarized herein are essential for understanding its mechanism of action and for designing further non-clinical and clinical studies.
Executive Summary
This compound is a small molecule spiropiperidine that demonstrates high affinity and specificity for the human CCR2b isoform, a key receptor in the inflammatory cascade.[1] By inhibiting the binding of the primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), this compound effectively blocks downstream signaling pathways responsible for monocyte and macrophage recruitment. This document details its binding affinity, functional antagonism in calcium influx and chemotaxis assays, and selectivity over other chemokine receptors and off-target proteins. Detailed experimental methodologies and pathway diagrams are provided to facilitate replication and further investigation.
Mechanism of Action: CCR2 Antagonism
CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and dendritic cells. Its activation by ligands like CCL2, MCP-2, and MCP-3 initiates a signaling cascade that leads to cellular migration towards inflammatory sites.[1] this compound acts as a direct antagonist, binding to the CCR2 receptor and preventing the conformational changes necessary for signal transduction.[1][2] This blockade inhibits critical inflammatory processes, including calcium mobilization and directed cell movement (chemotaxis).
Quantitative In Vitro Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The data are summarized below.
Receptor Binding Affinity
Binding assays were conducted using Chinese hamster lung (CRL-1657) cells stably expressing the human CCR2b receptor.[1] this compound demonstrates significant selectivity for CCR2 over CCR1.
| Target | Ligand/Condition | IC50 | Reference |
| CCR2b | MCP-1 / CCL2 | 360 nM | [1][3][4] |
| CCR1 | MIP-1α / CCL3 | 17.8 µM (17,800 nM) | [1][3] |
Functional Antagonism
The ability of this compound to inhibit ligand-induced cellular responses was measured through calcium influx and chemotaxis assays.
| Assay Type | Cell Line | Stimulus | IC50 | Reference |
| Calcium Influx | CRL-1657 (hCCR2b) | MCP-1 | 31-32 nM | [1] |
| Calcium Influx | CRL-1657 (hCCR2b) | MCP-3 | 130 nM | [1] |
| Chemotaxis | THP-1 | MCP-1 | 1.7 µM (1,700 nM) | [1] |
| Chemotaxis | THP-1 | RANTES (CCL5) | 37 µM (37,000 nM) | [1] |
Monocyte Migration Inhibition
In assays using primary mouse monocytes, this compound demonstrated potent inhibition of migration toward a CCL2 gradient.
| Assay Type | Cell Source | Effective Concentration | Reference |
| Monocyte Migration | Thioglycollate-elicited mouse peritoneal monocytes | ≥ 20 ng/mL | [2] |
Off-Target Activity Profile
This compound was screened against other receptors, revealing some off-target activity at higher concentrations.
| Off-Target | Species | IC50 | Reference |
| α1a Adrenergic Receptor | Human | 130 nM | [3][4] |
| α1d Adrenergic Receptor | Human | 320 nM | [3][4] |
| 5-HT1a Receptor | Rat (brain cortex) | 470 nM | [3][4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are outlined below.
Chemotaxis Assay (Boyden Chamber)
This assay quantifies the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Methodology:
-
Cell Preparation: Use a relevant cell line (e.g., THP-1) or primary cells like thioglycollate-elicited mouse peritoneal monocytes.[1][2] Resuspend cells in a serum-free medium to a concentration of approximately 1x10⁷ cells/mL.[4]
-
Compound Incubation: Incubate the cell suspension with various concentrations of this compound or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.[4]
-
Assay Setup: Place the pre-incubated cell suspension into the upper well of a Boyden chamber, which is separated from the lower well by a porous membrane.
-
Chemoattractant Addition: Add a solution containing the chemoattractant (e.g., CCL2) to the lower chamber.
-
Migration: Incubate the chamber for a sufficient time (e.g., 1-3 hours) at 37°C to allow cells to migrate through the membrane pores towards the chemoattractant.
-
Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix, stain, and count the cells that have migrated to the lower surface of the membrane using microscopy.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.
Calcium Influx Assay
This functional assay measures the inhibition of ligand-induced intracellular calcium mobilization, a key step in GPCR signaling.
Methodology:
-
Cell Preparation: Plate cells stably expressing the target receptor (e.g., CRL-1657 with hCCR2b) in a microplate.[1]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This allows for the measurement of intracellular calcium concentration.
-
Compound Incubation: Wash the cells and incubate them with different concentrations of this compound or a vehicle control.
-
Baseline Measurement: Place the microplate into a fluorometric imaging plate reader (FLIPR) or a similar instrument and measure the baseline fluorescence.
-
Stimulation and Measurement: Inject a solution of the agonist (e.g., MCP-1 or MCP-3) into the wells and simultaneously monitor the change in fluorescence intensity.[1] The agonist binding to CCR2 will trigger a rapid increase in intracellular calcium, leading to a spike in fluorescence.
-
Data Analysis: The peak fluorescence response is measured. The inhibitory effect of this compound is calculated by comparing the response in treated wells to that of the vehicle control, allowing for the determination of an IC50 value.
Conclusion
The in vitro data robustly characterize this compound as a potent and selective CCR2 antagonist. It effectively inhibits the key downstream functions of CCR2 activation, namely calcium mobilization and cell migration, with nanomolar to low-micromolar potency. Its selectivity for CCR2 over CCR1 is a key feature, suggesting a lower potential for off-target effects related to other inflammatory chemokine pathways. The provided methodologies serve as a foundation for further research into the therapeutic potential of CCR2 antagonism in inflammatory and autoimmune diseases.
References
RS102895: A Technical Guide for Studying Chemokine Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of RS102895, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes relevant biological pathways and workflows to facilitate its use as a tool in chemokine signaling research and drug development.
Introduction to this compound
This compound is a small molecule, spiropiperidine-containing compound that acts as a potent and selective antagonist of the CCR2 receptor. The primary endogenous ligand for CCR2 is monocyte chemoattractant protein-1 (MCP-1/CCL2), a key chemokine involved in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the interaction between CCL2 and CCR2, this compound effectively inhibits downstream signaling cascades that mediate cell migration and inflammatory responses. This makes this compound an invaluable tool for studying the role of the CCL2-CCR2 axis in a variety of pathological conditions, including inflammatory diseases, neuropathic pain, and cancer.
Mechanism of Action
This compound exerts its antagonistic effect by binding to the CCR2 receptor, a G protein-coupled receptor (GPCR). This binding prevents the conformational changes necessary for receptor activation by its cognate ligands, such as CCL2 (MCP-1) and MCP-3 (CCL7). Specifically, this compound has been shown to bind with high affinity to the transmembrane helical bundle of the CCR2b isoform. Inhibition of receptor activation by this compound blocks the initiation of downstream signaling pathways, including calcium mobilization and chemotaxis.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and selectivity of this compound against various receptors.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | Assay Type | Ligand | Cell Line | IC50 (nM) | Reference |
| Human CCR2b | Radioligand Binding | MCP-1 | CRL-1657 | 360 | |
| Human CCR2b | Calcium Influx | MCP-1 | CRL-1657 | 32 | |
| Human CCR2b | Calcium Influx | MCP-3 | CRL-1657 | 130 | |
| Human CCR2b | Chemotaxis | MCP-1 | THP-1 | 1700 | |
| Human α1a Receptor | - | - | - | 130 | |
| Human α1d Receptor | - | - | - | 320 | |
| Rat 5-HT1a Receptor | - | - | Brain Cortex | 470 |
Table 2: Receptor Selectivity of this compound
| Target | Assay Type | Ligand | Cell Line | IC50 | Reference |
| Human CCR2b | Radioligand Binding | MCP-1 | CRL-1657 | 360 nM | |
| Human CCR1 | Radioligand Binding | MIP-1α | CRL-1657 | 17.8 µM | |
| Human CCR1 | Chemotaxis | RANTES | THP-1 | 37 µM |
Key Experimental Protocols
In Vitro Chemotaxis Assay
This protocol describes a method to assess the ability of this compound to inhibit the migration of monocytic cells towards a CCL2 gradient using a Boyden chamber assay.
Materials:
-
THP-1 cells (or other CCR2-expressing monocytic cell line)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human CCL2/MCP-1
-
This compound
-
Boyden chamber apparatus with polycarbonate filters (e.g., 5 µm pore size)
-
Calcein-AM or other suitable cell viability dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. Prior to the assay, harvest cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 106 cells/mL.
-
This compound Treatment: Incubate the cell suspension with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add serum-free RPMI-1640 containing a predetermined optimal concentration of CCL2 (e.g., 10 ng/mL) to the lower wells of the Boyden chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each well.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
After incubation, carefully remove the upper chamber and wipe off the non-migrated cells from the top of the filter.
-
Fix and stain the migrated cells on the underside of the filter.
-
Alternatively, for fluorescence-based quantification, lyse the migrated cells in the lower chamber and quantify the fluorescence using a plate reader (if cells were pre-labeled with Calcein-AM).
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Monocyte Recruitment Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in inhibiting monocyte recruitment in a mouse model of inflammation.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Inflammatory stimulus (e.g., thioglycollate, lipopolysaccharide (LPS), or specific vaccine adjuvant)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Flow cytometry reagents for identifying inflammatory monocytes (e.g., antibodies against CD11b, Ly6C)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
This compound Administration: Due to its short half-life of approximately 1 hour, a multi-dose regimen is recommended. Administer this compound (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection every 6 hours to maintain effective plasma concentrations (≥ 20 ng/mL). A typical regimen may involve an initial dose immediately prior to the inflammatory stimulus, followed by subsequent doses.
-
Induction of Inflammation: Administer the inflammatory stimulus. For example, inject thioglycollate intraperitoneally to elicit monocyte recruitment to the peritoneal cavity, or inject a vaccine adjuvant into the footpad to assess migration to the draining lymph nodes.
-
Sample Collection: At a predetermined time point after inflammatory stimulus (e.g., 12 or 24 hours), euthanize the mice and collect the relevant tissues (e.g., peritoneal lavage fluid, draining lymph nodes).
-
Cell Analysis: Process the collected tissues to obtain single-cell suspensions. Stain the cells with fluorescently-labeled antibodies against markers for inflammatory monocytes.
-
Flow Cytometry: Acquire and analyze the samples using a flow cytometer to quantify the number of inflammatory monocytes in the target tissue.
-
Data Analysis: Compare the number of recruited monocytes in the this compound-treated group to the vehicle-treated group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed inhibition.
Visualizing Pathways and Workflows
CCR2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of CCL2 to CCR2 and its inhibition by this compound.
Caption: CCR2 signaling pathway and its inhibition by this compound.
Experimental Workflow for Evaluating this compound In Vitro
The diagram below outlines a typical workflow for characterizing the in vitro activity of this compound.
Caption: Experimental workflow for in vitro characterization of this compound.
Conclusion
This compound is a well-characterized and highly valuable pharmacological tool for investigating the biological roles of the CCL2-CCR2 chemokine axis. Its selectivity and potency, both in vitro and in vivo, allow for the targeted dissection of CCR2-mediated signaling in health and disease. The information and protocols provided in this guide serve as a comprehensive resource for researchers aiming to effectively utilize this compound in their studies of inflammation, immunology, and beyond.
Methodological & Application
Dissolution of RS102895 for In Vivo Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the dissolution and administration of RS102895, a selective CCR2 chemokine receptor antagonist, for in vivo studies. The information compiled herein is intended to guide researchers in preparing stable and effective formulations for various preclinical models. The protocols cover different administration routes, including intraperitoneal, oral, and administration via drinking water, with specific details on vehicle composition, achievable concentrations, and recommended dosing schedules. Additionally, this document outlines the key signaling pathways modulated by this compound and provides a general workflow for in vivo experiments utilizing this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for developing appropriate formulations for in vivo administration. This compound is a small molecule with specific solubility characteristics that dictate the choice of solvents and vehicles.
| Property | Value | Source |
| Molecular Weight | 390.40 g/mol (free base); 426.86 g/mol (hydrochloride salt) | [1][2] |
| Molecular Formula | C₂₁H₂₁F₃N₂O₂ | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (up to 175 mg/mL), Ethanol (up to 50 mg/mL with sonication and warming) | [1] |
| Insoluble in | Water | [3] |
Recommended Solvents and Vehicles for In Vivo Administration
Due to its poor solubility in aqueous solutions, this compound requires a multi-step dissolution process for the preparation of dosing solutions for in vivo studies. The most common approach involves creating a stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), followed by dilution in a suitable vehicle.
Caution: The final concentration of DMSO in the dosing solution should be minimized to avoid solvent-related toxicity in animal models. It is generally recommended to keep the final DMSO concentration below 10%.
Here are some commonly used vehicle formulations for this compound:
| Vehicle Composition | Achievable Concentration | Administration Route | Reference |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Oral (gavage), Intraperitoneal (IP) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Intraperitoneal (IP) | [1] |
| DMSO (stock) diluted in distilled water | Final concentration for injection not specified, stock at 10 mg/mL | Intraperitoneal (IP) | [4] |
| Dissolved in drinking water | 10 mg/kg/day | Oral | [5] |
Experimental Protocols
The following are detailed, step-by-step protocols for the preparation and administration of this compound for in vivo research.
Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (hygroscopic) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).[1][4]
-
Vortex the solution vigorously until the powder is completely dissolved. For higher concentrations, sonication or gentle warming (up to 60°C for ethanol) may be necessary to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are reported to be stable for up to 1 month at -20°C and 6 months at -80°C when protected from light.[1]
Preparation of Dosing Solutions and Administration
It is highly recommended to prepare the final working solution for in vivo experiments freshly on the day of use. [1]
Protocol 1: DMSO and Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
For a 1 mL final dosing solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1]
-
Mix thoroughly by vortexing to ensure a uniform suspension.
-
Administer the solution via intraperitoneal injection. For mice, the recommended maximum injection volume is typically < 10 mL/kg.[6]
Protocol 2: Multi-component Vehicle Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
To prepare 1 mL of the final dosing solution, sequentially add and mix the following components:
-
100 µL of DMSO stock solution
-
400 µL of PEG300. Mix well.
-
50 µL of Tween-80. Mix well.
-
450 µL of Saline. Mix well to achieve a clear solution.[1]
-
-
Administer the solution via intraperitoneal injection.
General IP Injection Workflow for Mice:
-
Restrain the mouse appropriately.
-
The target site for IP injection is the mouse's lower right quadrant of the abdomen to avoid injuring major organs.[7]
-
Insert the needle at a 30-45° angle.[7]
-
Administer the substance and withdraw the needle.
-
Monitor the animal for any adverse reactions.
Protocol: DMSO and Corn Oil Formulation
-
Prepare the dosing solution as described in the IP Injection Protocol 1 (10% DMSO, 90% Corn Oil).[1]
-
Administer the solution using a proper oral gavage needle. The maximum dosing volume for mice is typically recommended to be around 10 mL/kg.[8]
General Oral Gavage Workflow for Mice:
-
Select the appropriate size gavage needle.
-
Properly restrain the animal to ensure a straight line from the mouth to the esophagus.
-
Gently insert the gavage needle into the esophagus.
-
Administer the solution smoothly.
-
Monitor the animal post-administration.
-
Calculate the total daily dose required for the animal cohort (e.g., 10 mg/kg/day).[5]
-
Estimate the daily water consumption of the animals.
-
Dissolve the calculated amount of this compound in a small volume of a suitable co-solvent if necessary, before adding it to the total volume of drinking water to ensure complete dissolution.
-
Provide the medicated water as the sole source of drinking water.
-
Prepare fresh medicated water regularly.
Signaling Pathway and Experimental Workflow
CCR2 Signaling Pathway
This compound is a selective antagonist of the C-C chemokine receptor type 2 (CCR2). The binding of ligands, such as CCL2 (also known as MCP-1), to CCR2 initiates a cascade of downstream signaling events. These pathways are crucial in mediating inflammatory responses, primarily by directing the migration of monocytes and macrophages to sites of inflammation. This compound blocks these signaling events by preventing ligand binding to CCR2.[2][9]
Caption: CCR2 Signaling Pathway and Inhibition by this compound.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound.
Caption: General workflow for an in vivo study with this compound.
Summary of In Vivo Studies Utilizing this compound
The following table summarizes key parameters from published in vivo studies that have successfully used this compound.
| Animal Model | Dose | Administration Route | Vehicle | Key Findings | Reference |
| Mice | 5 mg/kg | Intraperitoneal (IP) | Water | Blocked monocyte migration to lymph nodes | [4] |
| Mice | 10 mg/kg/day | Drinking Water | Water | Reduced macrophage influx and chronic renal damage | [5] |
| Rats | 5 mg/kg | Intraperitoneal (IP) | Not specified | Ameliorated renal damage and hypertension | [9] |
| Mice | Not specified | Not specified | Vehicle | Reduced VCR-induced allodynia and monocyte infiltration | [10] |
Conclusion
The successful use of this compound in in vivo studies is highly dependent on the appropriate preparation of dosing solutions. Due to its hydrophobic nature, a multi-step dissolution process involving an initial solubilization in DMSO followed by dilution in a suitable vehicle is necessary. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute preclinical studies with this compound, ensuring consistent and reliable results. It is crucial to adhere to best practices for animal handling and administration techniques to minimize experimental variability and ensure animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS102895 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of RS102895, a potent and specific CCR2 chemokine receptor antagonist, in various mouse models. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting the CCL2/CCR2 signaling axis.
Mechanism of Action
This compound is a small molecule spiropiperidine that functions as a potent antagonist of the C-C chemokine receptor type 2 (CCR2). It specifically inhibits the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is crucial for the recruitment of inflammatory monocytes from the bone marrow to sites of inflammation. By blocking this signaling pathway, this compound effectively reduces the influx of monocytes and subsequent macrophage accumulation in tissues, thereby mitigating inflammatory responses in various disease models. This compound has an IC50 of 360 nM for CCR2 and shows no effect on CCR1[1][2][3].
Signaling Pathway
The CCL2/CCR2 signaling pathway plays a pivotal role in mediating the migration of monocytes. The following diagram illustrates the mechanism of action of this compound in blocking this pathway.
Caption: Mechanism of this compound action.
Recommended Dosage and Administration
The optimal dosage and administration route of this compound in mouse models can vary depending on the specific application and disease model. The following tables summarize dosages used in various published studies.
Intraperitoneal (i.p.) Injection
| Dosage | Frequency | Mouse Model | Application | Reference |
| 5 mg/kg | Every 6 hours for 5 injections | Vaccination Model | To enhance vaccine immunity by blocking monocyte recruitment. | [4] |
| 5 mg/kg | Single dose | Vaccination Model | Found to be inadequate to block monocyte recruitment due to a short half-life. | [4][5] |
| 20 mg/kg | Daily for 5 days | Experimental Autoimmune Neuritis (EAN) | To ameliorate disease severity. | [6] |
Oral Administration (in drinking water)
| Dosage | Duration | Mouse Model | Application | Reference |
| 10 mg/kg/day | 28 days | Renovascular Hypertension | To reduce chronic renal damage. | [7] |
Pharmacokinetics
This compound has a short half-life of approximately 1 hour in mice following intraperitoneal administration. Due to this rapid clearance, a multi-dose regimen is often necessary to maintain effective plasma concentrations.[4][5] Administration of 5 mg/kg every 6 hours has been shown to maintain plasma levels at or above 20 ng/mL, a concentration sufficient to block monocyte migration.[4][5]
Experimental Protocols
Below are detailed protocols adapted from published research for the use of this compound in mouse models.
Protocol 1: Enhancement of Vaccine Immunity
This protocol is designed to amplify vaccine responses by transiently blocking monocyte recruitment to the draining lymph nodes.
Caption: Workflow for vaccine immunity enhancement.
Materials:
-
This compound (can be dissolved in water for i.p. injection)[4]
-
Antigen/Vaccine
-
Syringes and needles for injection
-
Standard materials for mouse handling and tissue collection
Procedure:
-
Prime Immunization: On day 0, administer the prime immunization to the mice (e.g., via footpad injection).
-
This compound Administration (Prime): Immediately before the prime immunization, inject mice intraperitoneally with this compound at a dose of 5 mg/kg. Continue with subsequent i.p. injections every 6 hours for a total of 5 injections.[4]
-
Booster Immunization: At a predetermined time point (e.g., day 14 or 21), administer the booster immunization.
-
This compound Administration (Boost): Repeat the this compound administration schedule (5 mg/kg, i.p., every 6 hours for 5 doses) around the booster immunization.[4]
-
Analysis: Twelve days after the boost, euthanize the mice and harvest spleens. Prepare single-cell suspensions and restimulate the cells ex vivo with the target antigen. Analyze T cell cytokine responses (e.g., IFNγ) by ELISpot or intracellular cytokine staining followed by flow cytometry.[4]
Protocol 2: Amelioration of Experimental Autoimmune Neuritis (EAN)
This protocol describes the therapeutic use of this compound to reduce the severity of a mouse model of Guillain-Barré syndrome.
Materials:
-
This compound
-
Vehicle for this compound (e.g., sterile water or saline)
-
Materials for EAN induction (e.g., P2 peptide, Complete Freund's Adjuvant)
-
Syringes and needles for injection
-
Equipment for clinical scoring of EAN severity
Procedure:
-
Induction of EAN: Induce EAN in mice according to established protocols. This typically involves immunization with a peripheral nerve antigen in complete Freund's adjuvant.
-
Disease Onset and Scoring: Monitor mice daily for clinical signs of EAN and score the disease severity based on a standardized scale (e.g., 0-5 scale for limb weakness/paralysis).
-
This compound Treatment: Upon the onset of clinical signs, begin daily intraperitoneal injections of this compound at a dose of 20 mg/kg for 5 consecutive days.[6] A control group should receive vehicle injections.
-
Continued Monitoring: Continue to monitor and score the mice for disease severity for up to two weeks after the cessation of treatment.
-
Endpoint Analysis: At the end of the study, tissues such as sciatic nerves can be collected for histological analysis of immune cell infiltration.
Protocol 3: Reduction of Chronic Renal Damage in Renovascular Hypertension
This protocol details the long-term oral administration of this compound to mitigate kidney injury in a model of hypertension.
Materials:
-
This compound
-
Drinking water bottles
-
Materials for inducing renovascular hypertension (e.g., renal artery stenosis surgery)
-
Equipment for blood pressure measurement and urine collection
-
Reagents for histological analysis of kidney tissue
Procedure:
-
Acclimatization and Baseline Measurements: Acclimatize mice to individual housing and measure baseline blood pressure and renal function.
-
This compound Administration: Two days prior to the induction of renovascular hypertension, begin administering this compound in the drinking water at a concentration calculated to deliver a daily dose of 10 mg/kg.[7] The control group should receive regular drinking water.
-
Induction of Renovascular Hypertension: Perform renal artery stenosis surgery to induce hypertension.
-
Long-term Treatment and Monitoring: Continue the administration of this compound in the drinking water for 28 days.[7] Monitor blood pressure and renal function periodically throughout the study.
-
Endpoint Analysis: At 28 days post-surgery, euthanize the mice and collect kidneys for histological analysis of tubular atrophy, fibrosis, and macrophage infiltration.[7]
Concluding Remarks
This compound is a valuable research tool for investigating the role of the CCL2/CCR2 axis in various pathological conditions in mice. The provided protocols and dosage information serve as a starting point for experimental design. Researchers should optimize the dosage, administration route, and treatment schedule for their specific mouse model and experimental goals. Careful consideration of the short pharmacokinetic half-life of this compound is crucial for designing effective treatment regimens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR2 Gene Deletion and Pharmacologic Blockade Ameliorate a Severe Murine Experimental Autoimmune Neuritis Model of Guillain-Barré Syndrome | PLOS One [journals.plos.org]
- 7. Blockade of CCR2 reduces macrophage influx and development of chronic renal damage in murine renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS102895 Administration in Blocking Monocyte Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte migration is a critical process in the inflammatory response, contributing to both protective immunity and the pathogenesis of various inflammatory and fibrotic diseases. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating the egression of monocytes from the bone marrow and their recruitment to sites of inflammation.[1] RS102895 is a potent and specific small-molecule antagonist of CCR2, which effectively blocks this signaling pathway, thereby inhibiting monocyte migration.[2][3] These application notes provide detailed protocols for the administration of this compound in both in vitro and in vivo settings to block monocyte migration, along with relevant quantitative data and pathway diagrams to guide experimental design.
Mechanism of Action
This compound functions as a competitive antagonist of the CCR2 receptor. By binding to CCR2, it prevents the interaction between the receptor and its ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).[2] This blockade inhibits the downstream signaling cascades, such as the activation of phospholipase C (PLC), subsequent release of intracellular calcium, and activation of protein kinase C (PKC) and phosphoinositide 3-OH kinase (PI3K).[4] Ultimately, this prevents the cellular machinery responsible for chemotaxis from being engaged, thus inhibiting the directed migration of monocytes towards a CCL2 gradient.[4]
Signaling Pathway
Quantitative Data
The following tables summarize key quantitative parameters for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| IC₅₀ for CCR2 | 360 nM | Cell-free assay | [3][5] |
| IC₅₀ for wild-type MCP-1 receptor | 550 nM | Not specified | [3][6] |
| IC₅₀ for D284N mutant MCP-1 receptor | 568 nM | Not specified | [3][6] |
Table 2: In Vivo Administration and Efficacy of this compound in Mice
| Parameter | Value | Administration Route | Animal Model | Reference |
| Dosage | 5 mg/kg | Intraperitoneal (i.p.) | Mouse | [2] |
| Dosing Frequency | Every 6 hours | Intraperitoneal (i.p.) | Mouse | [2][7] |
| Target Plasma Concentration | ≥ 20 ng/mL | Intraperitoneal (i.p.) | Mouse | [2][7] |
| Pharmacokinetic Half-life | ~1 hour | Intraperitoneal (i.p.) | Mouse | [2][7] |
| Oral Administration | 10 mg·kg⁻¹·day⁻¹ | In drinking water | Mouse | [8] |
Experimental Protocols
In Vitro Monocyte Migration (Chemotaxis) Assay
This protocol is designed to assess the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient using a transwell assay system.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs).
-
Recombinant human CCL2 (chemoattractant).
-
This compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell inserts (5 µm pore size).
-
24-well plates.
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or flow cytometer for cell counting.
Procedure:
-
Cell Preparation:
-
Culture THP-1 cells or isolate PBMCs according to standard protocols.
-
Resuspend the cells in assay medium at a concentration of 2 x 10⁶ cells/mL.[9]
-
-
Compound Pre-incubation:
-
Assay Setup:
-
Add 600 µL of assay medium containing an optimal concentration of hCCL2 (typically 10-50 ng/mL) to the lower wells of a 24-well plate.[9]
-
For the negative control, add assay medium without CCL2.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for monocyte migration.
-
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Fluorescence: If cells were pre-labeled with a fluorescent dye, read the fluorescence in the lower well using a plate reader.
-
Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer.
-
Microscopy: Stain the migrated cells on the underside of the insert membrane and count them under a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression.
-
In Vivo Administration Protocol to Block Monocyte Migration in Mice
This protocol describes the administration of this compound to mice to achieve a sustained plasma concentration sufficient to block monocyte migration to a site of inflammation.
Materials:
-
This compound.
-
Sterile vehicle for injection (e.g., water or saline).
-
Mice (strain will depend on the experimental model).
-
Syringes and needles for intraperitoneal injection.
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable sterile vehicle. The concentration should be calculated based on the average weight of the mice to deliver a 5 mg/kg dose in a reasonable injection volume (e.g., 100-200 µL).
-
-
Administration:
-
Administer an initial dose of 5 mg/kg this compound via intraperitoneal (i.p.) injection.[2]
-
Continue to administer 5 mg/kg of this compound every 6 hours for the duration of the experiment to maintain plasma concentrations above 20 ng/mL.[2][7] This multi-dose regimen is necessary due to the short half-life of the compound (~1 hour).[2][7]
-
-
Induction of Monocyte Migration:
-
At a time point relative to the first this compound administration (often immediately after), induce an inflammatory response to stimulate monocyte migration. This could involve, for example, vaccination, injection of an inflammatory agent, or surgical injury.[2]
-
-
Analysis of Monocyte Infiltration:
-
At the desired experimental endpoint (e.g., 12, 24, or 48 hours post-stimulus), euthanize the mice and collect the tissue of interest (e.g., lymph nodes, site of inflammation, peripheral blood).
-
Process the tissues to create single-cell suspensions.
-
Use flow cytometry with specific markers for monocytes (e.g., CD11b, Ly6C) to quantify the number of infiltrating monocytes.
-
Alternatively, tissue sections can be prepared for histological analysis (e.g., immunohistochemistry) to visualize and quantify monocyte infiltration.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CCL2-CCR2 axis in monocyte migration and its contribution to various physiological and pathological processes. The protocols and data presented here provide a comprehensive guide for the effective use of this compound in both in vitro and in vivo experimental models. Careful adherence to these methodologies will enable researchers to reliably block monocyte migration and further elucidate the therapeutic potential of CCR2 antagonism.
References
- 1. Critical roles for CCR2 and MCP-3 in monocyte mobilization from bone marrow and recruitment to inflammatory sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of CCR2 reduces macrophage influx and development of chronic renal damage in murine renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing RS102895 as a Novel Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] In the context of vaccine immunology, this compound functions as a novel "adjuvant-adjuvant" by modulating the initial immune response to vaccination.[1] This document provides detailed application notes and experimental protocols for researchers interested in leveraging this compound to enhance vaccine efficacy.
The primary mechanism of action of this compound in a vaccine adjuvant context is the transient blockade of inflammatory monocyte recruitment to the draining lymph nodes immediately following vaccination.[1][3] These early-arriving monocytes can differentiate into cells that suppress the nascent adaptive immune response. By inhibiting their migration, this compound creates a more favorable microenvironment for the development of robust and durable antigen-specific T cell and B cell responses.[1][3]
Mechanism of Action: CCR2 Signaling Pathway
The chemokine CCL2 (also known as MCP-1) is a primary ligand for CCR2.[4] The binding of CCL2 to CCR2 on inflammatory monocytes initiates a signaling cascade that leads to chemotaxis, or directed cell movement, towards the source of the chemokine, such as a vaccination site and associated draining lymph nodes.[1][4] this compound competitively binds to CCR2, preventing CCL2-mediated signaling and subsequent monocyte migration.[1]
Quantitative Data Summary
Preclinical studies in mice have demonstrated the efficacy of this compound in enhancing vaccine-induced immune responses. The following tables summarize key quantitative findings.
Table 1: In Vivo Pharmacokinetics and Dosing of this compound
| Parameter | Value | Reference |
| Animal Model | C57BL/6 Mice | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Dosage | 5 mg/kg | [1] |
| Dosing Regimen | Every 6 hours for 5 consecutive treatments | [1] |
| Plasma Half-life | ~1 hour | [1][3] |
| Target Plasma Concentration | ≥ 20 ng/mL | [1][3] |
Table 2: Adjuvant Effect of this compound on Vaccine-Induced Immune Responses
| Immune Readout | Vaccine Alone | Vaccine + this compound | Fold Increase | Reference |
| Antigen-Specific T Cell Response (IFNγ Production, pg/mL) | ~1,000 | ~2,500 | ~2.5x | [1] |
| Antigen-Specific IgG Titer (Arbitrary Units) | ~20,000 | ~60,000 | ~3x | [1] |
Experimental Protocols
In Vitro Chemotaxis Assay for CCR2 Antagonists
This protocol is designed to assess the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., human monocytic cell line THP-1)
-
Recombinant human CCL2 (hCCL2)
-
This compound
-
Assay Medium: RPMI 1640 + 0.5% BSA
-
Transwell inserts (5 µm pore size for a 24-well plate)
-
Fluorescence plate reader
-
Cell viability stain (e.g., Calcein-AM) or cell lysis buffer with a fluorescent dye
Procedure:
-
Cell Preparation: Culture and harvest THP-1 cells. Resuspend the cells in assay medium at a concentration of 2 x 10^6 cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Assay Setup:
-
Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate.
-
For a negative control, add assay medium without hCCL2.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Aspirate the medium from the lower chamber.
-
Add a cell-permeable fluorescent dye like Calcein-AM to the lower wells and incubate for 30 minutes.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control and determine the IC50 value.
In Vivo Mouse Immunization and this compound Administration
This protocol outlines the procedure for evaluating the adjuvant effect of this compound in a mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Antigen of interest (e.g., Influenza HA1 protein)
-
Primary adjuvant (e.g., CLDC)
-
This compound (dissolved in a suitable vehicle, e.g., 50% DMSO/50% sterile water)
-
Sterile PBS
Procedure:
-
Animal Groups:
-
Group 1: Vaccine (Antigen + Primary Adjuvant) + Vehicle
-
Group 2: Vaccine (Antigen + Primary Adjuvant) + this compound
-
-
Prime Immunization (Day 0):
-
Prepare the vaccine formulation by mixing the antigen and primary adjuvant according to established protocols.
-
Administer the vaccine to mice via a suitable route (e.g., subcutaneous or intramuscular).
-
Immediately prior to immunization, administer the first dose of this compound (5 mg/kg, i.p.) or vehicle to the respective groups.
-
Continue to administer this compound every 6 hours for a total of 5 doses.[1]
-
-
Boost Immunization (Day 10):
-
Administer a booster immunization identical to the prime.
-
Concurrently, repeat the this compound (or vehicle) treatment regimen as on Day 0.[1]
-
-
Sample Collection (Day 22):
-
Euthanize the mice.
-
Collect blood via cardiac puncture for serum isolation.
-
Aseptically harvest spleens for splenocyte isolation.
-
Analysis of Immune Responses
A. Antigen-Specific IgG ELISA
Procedure:
-
Coat a 96-well high-binding plate with the antigen of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add serially diluted serum samples to the wells and incubate.
-
Wash and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG detection antibody.
-
Wash and add a TMB substrate. Stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm and calculate the antibody titers.
B. T Cell Response by Intracellular Cytokine Staining (ICS)
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Restimulate the splenocytes in vitro with the antigen of interest (e.g., 50 µg/ml HA1) for 72 hours.[1] Include a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IFNγ, IL-4).
-
Acquire the data on a flow cytometer and analyze the frequency of cytokine-producing T cells.
Conclusion
This compound represents a promising strategy to enhance vaccine efficacy by modulating the early innate immune response. By transiently blocking the recruitment of suppressive inflammatory monocytes, this compound can significantly amplify both humoral and cell-mediated immunity to a co-administered antigen.[1][3] The protocols provided herein offer a framework for researchers to investigate and harness the adjuvant properties of this compound in their own vaccine development programs. Careful optimization of dosing and timing will be critical for achieving maximal enhancement of the immune response.
References
Application Note: In Vitro Chemotaxis Assay Using RS102895 to Inhibit CCL2-Mediated Monocyte Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in inflammation, immune surveillance, and cancer metastasis.[1][2][3] The chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemoattractant for monocytes, T lymphocytes, and natural killer cells.[4][5][6] It exerts its effect primarily through the C-C chemokine receptor 2 (CCR2).[4][5][6] The CCL2-CCR2 signaling axis is a key pathway in the recruitment of monocytes to sites of inflammation and has been implicated in various inflammatory diseases.[5][7] RS102895 is a potent and selective small-molecule antagonist of the CCR2 receptor, making it a valuable tool for studying the effects of CCR2 blockade on monocyte migration.[7][8][9][10] This document provides a detailed protocol for an in vitro chemotaxis assay using the Boyden chamber principle to assess the inhibitory effect of this compound on CCL2-induced chemotaxis of monocytic cells.[2][11][12]
Principle of the Assay
The assay utilizes a Boyden chamber, or a similar transwell system, which consists of two compartments separated by a microporous membrane.[2][11][12] Monocytic cells (e.g., the THP-1 cell line or primary human monocytes) are placed in the upper chamber.[1][11] The lower chamber contains a chemoattractant, CCL2, which creates a chemical gradient across the membrane.[1] In the presence of this gradient, cells actively migrate through the pores to the lower chamber.[2][11] To test the inhibitory effect of this compound, cells are pre-incubated with the compound before being added to the upper chamber.[9][13] The number of migrated cells is quantified after an incubation period, allowing for the determination of the antagonist's efficacy.[11] Quantification can be achieved by staining the migrated cells and counting them via microscopy or by using fluorescently labeled cells and measuring the fluorescence in the bottom chamber.[1][2]
Experimental Protocol
1. Materials and Reagents
-
Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.[1][11]
-
Chemotaxis Chamber: 96-well Boyden chamber or Transwell® inserts (e.g., 5 µm pore size for monocytes).[11][12]
-
Reagents:
2. Detailed Methodology
Step 2.1: Cell Preparation
-
Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS until they reach a concentration of approximately 0.5-1.0 x 10^6 cells/mL.
-
One day before the experiment, harvest the cells and resuspend them in "Starvation Medium" (RPMI 1640 with 0.2% BSA) at a density of 1 x 10^6 cells/mL.[14]
-
Incubate the cells overnight (16-18 hours) to reduce basal activity and enhance responsiveness to chemoattractants.[14]
-
On the day of the experiment, count the cells using a hemocytometer and assess viability (should be >95%).
-
Centrifuge the cells and resuspend them in fresh, pre-warmed Starvation Medium at a final concentration of 1.0-1.5 x 10^6 cells/mL.[2]
Step 2.2: Reagent Preparation
-
CCL2 (Chemoattractant): Reconstitute lyophilized CCL2 in sterile water to create a stock solution (e.g., 100 µg/mL).[5] Prepare serial dilutions in Starvation Medium to achieve the desired final concentrations in the lower chamber (e.g., 0.1 - 10 nM).[4]
-
This compound (Antagonist): Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[9] Further dilute the stock solution in Starvation Medium to create working concentrations. The final DMSO concentration in the cell suspension should be kept below 0.1% to avoid toxicity.
-
Vehicle Control: Prepare a dilution of DMSO in Starvation Medium equivalent to the highest concentration used for the this compound dilutions.[9]
Step 2.3: Assay Setup
-
Lower Chamber: Add 200 µL of Starvation Medium containing the desired concentration of CCL2 to the wells of the reservoir plate.[15] Include wells with Starvation Medium only as a negative control for basal migration.[14]
-
Cell Treatment: In separate tubes, incubate the prepared cell suspension with various concentrations of this compound or the vehicle control for 30-60 minutes at 37°C.[9][13]
-
Upper Chamber: After incubation, gently add 50-100 µL of the treated cell suspension to the upper chamber of the transwell insert.[16][17]
-
Assembly: Carefully place the insert plate containing the cells into the reservoir plate containing the chemoattractant.[15] Ensure no air bubbles are trapped beneath the membrane.[2]
Step 2.4: Incubation and Quantification
-
Incubate the assembled plate at 37°C in a 5% CO2 incubator for 2-4 hours.[11][14][17] The optimal incubation time may need to be determined empirically for the specific cell type.
-
After incubation, carefully remove the insert plate.
-
Quantification (Fluorescence Method):
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration Range | Solvent/Diluent |
| CCL2/MCP-1 | 100 µg/mL | 0.1 - 10 nM | Starvation Medium (RPMI + 0.2% BSA) |
| This compound HCl | 10 mM | 10 nM - 10 µM | DMSO, then Starvation Medium |
| THP-1 Cells | N/A | 1.0 - 1.5 x 10^6 cells/mL | Starvation Medium |
Table 2: Experimental Controls
| Control Type | Upper Chamber | Lower Chamber | Purpose |
| Negative Control | Cells in Starvation Medium | Starvation Medium only | To measure random, non-directed cell migration (chemokinesis). |
| Positive Control | Cells + Vehicle (DMSO) | CCL2 in Starvation Medium | To measure maximal chemotaxis induced by CCL2. |
| Vehicle Control | Cells + Vehicle (DMSO) | Starvation Medium only | To ensure the solvent for the antagonist does not affect basal migration. |
Visualizations
Experimental Workflow Diagram
Caption: Figure 1. Step-by-step workflow for the chemotaxis assay.
Signaling Pathway Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Migration Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. ChemoTactics CCL2 (MCP-1) Chemokine [chemotactics.com]
- 5. Chemokine CCL2 (MCP-1) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 6. An engineered monomer of CCL2 has anti-inflammatory properties emphasizing the importance of oligomerization for chemokine activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. RS 102895 hydrochloride, CCR2 receptor antagonist (CAS 300815-41-2) | Abcam [abcam.com]
- 11. criver.com [criver.com]
- 12. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 13. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sartorius.com [sartorius.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. Chemokine Protocols - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Application of RS102895 in diabetic nephropathy research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the kidneys.[1][2] A key pathological feature of DN is chronic inflammation, which contributes significantly to renal tissue injury. The chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) and its receptor CCR2 play a crucial role in recruiting monocytes and macrophages to the kidney, thereby promoting inflammation and fibrosis.[3][4] RS102895 is a potent and selective antagonist of the CCR2 receptor, and its application in preclinical models of diabetic nephropathy has demonstrated significant therapeutic potential.[5][6][7][8] These notes provide an overview of the application of this compound in DN research, including its mechanism of action, key experimental findings, and detailed protocols for its use in a preclinical setting.
Mechanism of Action
This compound competitively inhibits the binding of CCL2 to CCR2, thereby blocking the downstream signaling cascade that leads to monocyte and macrophage chemotaxis.[5][7] In the context of diabetic nephropathy, this action attenuates the infiltration of inflammatory cells into the glomeruli and tubulointerstitium.[5][9] The reduction in macrophage accumulation leads to decreased production of pro-inflammatory and pro-fibrotic cytokines, reduced oxidative stress, and preservation of the glomerular filtration barrier's integrity.[5][9] Specifically, this compound has been shown to ameliorate podocyte injury, a critical event in the pathogenesis of proteinuria and glomerulosclerosis in diabetic nephropathy.[8][9]
Key Experimental Findings in a Type 2 Diabetic Mouse Model
The primary research on this compound in diabetic nephropathy has utilized the db/db mouse, a well-established model of type 2 diabetes that develops renal complications analogous to human DN. The key findings from a pivotal study are summarized below.
Physiological and Metabolic Parameters
| Parameter | Diabetic Control (db/db) | This compound-Treated Diabetic (db/db) | Non-Diabetic Control (db/m) |
| Blood Glucose (mg/dL) | Significantly increased | Significantly improved, but remained hyperglycemic | Normal |
| Glucose Intolerance | Marked increase in postprandial blood sugar | Significantly improved | No significant change |
| HOMA-IR | Markedly increased | Significantly improved | Normal |
| Blood Pressure | No significant change | No significant change | Normal |
| Body Weight | No significant change | No significant change | Normal |
| Kidney Weight | No significant change | No significant change | Normal |
Table 1: Summary of physiological and metabolic effects of this compound in db/db mice. Data adapted from a 9-week study.[5][6][9]
Renal Function and Histopathology
| Parameter | Diabetic Control (db/db) | This compound-Treated Diabetic (db/db) | Non-Diabetic Control (db/m) |
| Urinary Albumin Excretion | Significantly increased | Significantly attenuated | Normal |
| Mesangial Matrix Expansion | Markedly increased | Significantly reduced | Normal |
| Glomerular Basement Membrane (GBM) Thickening | Significantly increased | Significantly improved | Normal |
| Podocyte Foot Process Effacement | Observed | Prevented | Normal |
Table 2: Summary of the effects of this compound on renal function and structure in db/db mice.[5][6][8][9]
Molecular and Cellular Markers
| Marker | Diabetic Control (db/db) | This compound-Treated Diabetic (db/db) | Non-Diabetic Control (db/m) |
| Nephrin mRNA Expression (kidney) | Significantly decreased | Significantly restored | Normal |
| VEGF mRNA Expression (kidney) | Significantly increased | Markedly attenuated | Normal |
| Desmin Staining (podocyte injury marker) | Significantly increased | Significantly improved | Normal |
| Renal CD68 (macrophage marker) | Increased | Effectively attenuated | Normal |
| Urinary Malondialdehyde (oxidative stress marker) | Markedly increased | Significantly improved | Normal |
Table 3: Summary of the effects of this compound on molecular and cellular markers of diabetic nephropathy in db/db mice.[5][8][9]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in a diabetic nephropathy model.
Animal Model and this compound Administration
-
Animal Model : Six-week-old male diabetic db/db mice and their non-diabetic db/m littermates are used.[5][6][7]
-
Housing : Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
-
This compound Administration : this compound is mixed with normal chow at a concentration that provides a daily dose of 2 mg/kg.[5][6][7]
-
Treatment Duration : The treatment is carried out for 9 weeks.[5][6][7]
-
Control Groups :
-
Untreated diabetic db/db mice receive normal chow.
-
Untreated non-diabetic db/m mice receive normal chow.
-
This compound-treated non-diabetic db/m mice receive the chow mixed with this compound.
-
-
Monitoring : Body weight, food intake, and blood glucose are monitored regularly. Blood pressure can be measured using the tail-cuff method.
Measurement of Albuminuria
-
Urine Collection : At the end of the treatment period, mice are placed in metabolic cages for 24-hour urine collection.
-
Albumin Assay : Urinary albumin concentration is measured using a mouse albumin-specific ELISA kit according to the manufacturer's instructions.
-
Creatinine (B1669602) Assay : Urinary creatinine concentration is measured using a commercially available creatinine assay kit.
-
Normalization : Albumin excretion is expressed as the urinary albumin-to-creatinine ratio (UACR) to account for variations in urine concentration.
Histological Analysis
-
Tissue Preparation : At the end of the study, mice are euthanized, and kidneys are harvested. A portion of the kidney is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining : 4 µm sections are cut and stained with Periodic acid-Schiff (PAS) to assess mesangial matrix expansion.
-
Immunohistochemistry :
-
For podocyte injury assessment, sections are stained with an anti-desmin antibody.
-
For macrophage infiltration, sections are stained with an anti-CD68 antibody.
-
-
Image Analysis : Stained sections are examined under a light microscope, and images are captured. The degree of mesangial expansion and the number of CD68-positive cells are quantified using image analysis software.
Electron Microscopy
-
Tissue Preparation : Small pieces of the renal cortex are fixed in 2.5% glutaraldehyde, post-fixed in 1% osmium tetroxide, dehydrated in a graded series of ethanol, and embedded in epoxy resin.
-
Sectioning : Ultrathin sections are cut and stained with uranyl acetate (B1210297) and lead citrate.
-
Imaging : The glomerular basement membrane and podocyte foot processes are examined using a transmission electron microscope.
Gene Expression Analysis (Real-Time Quantitative RT-PCR)
-
RNA Extraction : Total RNA is extracted from kidney tissue using a suitable RNA isolation reagent.
-
cDNA Synthesis : First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR : Real-time PCR is performed using specific primers for nephrin, VEGF, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of target genes is calculated using the 2-ΔΔCt method.
Signaling Pathways and Workflows
Caption: Signaling pathway of diabetic nephropathy and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a mouse model of diabetic nephropathy.
Conclusion
This compound serves as a valuable research tool for investigating the role of the CCL2/CCR2 signaling pathway in the pathogenesis of diabetic nephropathy. The available data strongly suggest that antagonism of CCR2 can ameliorate key features of DN, including albuminuria, glomerulosclerosis, and podocyte injury, by mitigating renal inflammation and oxidative stress. The protocols outlined here provide a framework for researchers to further explore the therapeutic potential of CCR2 antagonists in the context of diabetic kidney disease. These findings support the continued investigation of CCR2 inhibition as a promising strategy for the treatment of diabetic nephropathy.[4][5][10]
References
- 1. Podocyte injury of diabetic nephropathy: Novel mechanism discovery and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transforming growth factor β contributes to progressive diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR2 antagonism improves insulin resistance, lipid metabolism, and diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of CCL2/CCR2 signalling ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. SCHMC Repository: Blockade of CCL2/CCR2 signalling ameliorates diabetic nephropathy in db/db mice [schca-ir.schmc.ac.kr]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Intraperitoneal Administration of RS102895
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of RS102895, a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2). This document outlines detailed protocols for in vivo studies, summarizes key quantitative data from preclinical research, and illustrates the underlying signaling pathway.
Introduction
This compound is a small molecule inhibitor that selectively blocks the CCR2 receptor, thereby impeding the signaling cascade initiated by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][2] This interaction plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[3][4][5] Consequently, this compound is a valuable tool for investigating the role of the CCL2/CCR2 axis in various pathological conditions, including inflammation, autoimmune diseases, and cancer.[5][6][7][8]
Quantitative Data Summary
The following tables summarize key parameters and findings from in vivo studies utilizing this compound.
Table 1: Pharmacokinetic and Dosing Parameters for this compound in Mice
| Parameter | Value | Species | Administration Route | Reference |
| Half-life | ~1 hour | Mouse | Intraperitoneal | [3][4] |
| Effective Plasma Concentration | >20 ng/mL | Mouse | Intraperitoneal | [3][4] |
| Recommended Dosage | 5 mg/kg | Mouse | Intraperitoneal | [3] |
| Dosing Frequency | Every 6 hours | Mouse | Intraperitoneal | [3][4] |
Table 2: Efficacy of this compound in Preclinical Models
| Model | Dosage Regimen | Key Findings | Reference |
| Mouse Vaccination Model | 5 mg/kg i.p. every 6 hours for 4-5 doses | Significantly blocked monocyte migration to draining lymph nodes; Enhanced vaccine responses. | [3][4] |
| Severe Murine Experimental Autoimmune Neuritis (sm-EAN) | 20 mg/kg i.p. daily for 5 days | Significantly reduced disease severity within 48 hours; More efficacious than intravenous immunoglobulin (IVIg). | [6] |
| Vincristine-Induced Neuropathic Pain | Not specified | Significantly reduced allodynia and monocyte infiltration in the sciatic nerve. | [7] |
| Diet-Induced Obesity | Not specified | Reduced hyperglycemia, insulinemia, and improved insulin (B600854) sensitivity. | [8] |
Signaling Pathway
This compound acts by competitively inhibiting the binding of CCL2 to its receptor, CCR2. This blockade disrupts downstream signaling pathways that are critical for monocyte and macrophage chemotaxis.
Caption: this compound blocks CCL2 binding to CCR2, inhibiting downstream signaling and monocyte recruitment.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Due to the hydrophobic nature of this compound, a suitable vehicle solution is required to ensure its solubility and bioavailability for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl) or Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Aqueous-Based Vehicle [9]
This protocol is suitable for achieving a clear solution for injection.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The final concentration should be 10% DMSO and 40% PEG300.
-
Vortex the mixture until it is homogenous.
-
Add Tween-80 to a final concentration of 5%.
-
Vortex again to ensure complete mixing.
-
Add sterile saline to reach the final desired volume (final saline concentration of 45%).
-
Vortex thoroughly. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.
-
The final solution should be clear and administered fresh on the day of preparation.
Protocol 2: Oil-Based Vehicle [9]
This protocol can be considered for studies requiring sustained release, though careful consideration is needed for long-dosing periods.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add sterile corn oil to achieve the final desired concentration (e.g., 10% DMSO, 90% Corn Oil).
-
Vortex the mixture thoroughly until a homogenous suspension is formed.
-
This formulation should be used immediately after preparation.
Intraperitoneal Injection Procedure in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice.[10][11][12]
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-30 gauge)
-
70% ethanol (B145695) or other appropriate skin disinfectant
-
Gauze or cotton swabs
Procedure:
-
Animal Restraint: Gently restrain the mouse using an appropriate method, such as the three-finger technique, ensuring a firm but not restrictive grip. The abdominal area should be accessible.
-
Injection Site Identification: Position the mouse so its head is tilted slightly downwards. This allows the abdominal organs to move cranially, creating more space for the injection. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfection: Clean the injection site with a gauze pad or cotton swab soaked in 70% ethanol.
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly and steadily inject the this compound solution. The maximum recommended injection volume for a mouse is typically <10 mL/kg.
-
Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Experimental Workflow Example
The following diagram illustrates a typical workflow for an in vivo study evaluating the effect of this compound on monocyte recruitment.
Caption: A generalized workflow for in vivo studies using this compound to assess its impact on inflammation.
References
- 1. In vivo MR evaluation of the effect of the CCR2 antagonist on macrophage migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. CCR2 Gene Deletion and Pharmacologic Blockade Ameliorate a Severe Murine Experimental Autoimmune Neuritis Model of Guillain-Barré Syndrome | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols: RS102895 in Models of Chronic Renal Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS102895 is a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2), playing a critical role in blocking the CCL2/CCR2 signaling axis.[1] This pathway is a key driver of monocyte and macrophage recruitment to sites of injury and inflammation, processes heavily implicated in the progression of chronic renal damage.[1][2] In various preclinical models of chronic kidney disease (CKD), this compound has demonstrated significant therapeutic potential by mitigating inflammation, reducing macrophage infiltration, and attenuating renal fibrosis.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in established experimental models of chronic renal damage, complete with detailed protocols and quantitative data to facilitate further research and drug development.
Mechanism of Action
The primary mechanism of action of this compound in the context of chronic renal damage is the inhibition of the CCL2/CCR2 signaling pathway.[1] In response to kidney injury, renal cells, particularly tubular epithelial cells, upregulate the expression of CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[1][3] CCL2 then binds to its receptor, CCR2, which is predominantly expressed on the surface of monocytes and macrophages.[1][3] This interaction triggers a signaling cascade that leads to the chemotaxis of these inflammatory cells to the site of renal injury.[1] The subsequent accumulation of macrophages contributes to tissue damage and fibrosis through the release of pro-inflammatory cytokines and pro-fibrotic factors.[5] this compound competitively binds to CCR2, thereby preventing its interaction with CCL2 and disrupting this pathological cascade.[1]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies investigating the effects of this compound in various models of chronic renal damage.
Table 1: Effects of this compound in Renovascular Hypertension (2K1C Model)
| Parameter | Vehicle-Treated RAS Mice | This compound-Treated RAS Mice | P-value | Reference |
| Renal Atrophy (%) | 1.7 ± 0.6 | 0.1 ± 0.04 (vs. control) | P = 0.03 | [3] |
| F4/80+ Macrophage Area (%) | Significantly Increased | Significantly Reduced | < 0.05 | [3] |
| F4/80+ iNOS+ Macrophages | Significantly Increased | Significantly Decreased | < 0.05 | [3] |
| F4/80+ CD206+ Macrophages | Significantly Increased | Significantly Decreased | < 0.05 | [3] |
| F4/80+ Arginase 1+ Macrophages | Modest Increase | No Significant Change | NS | [3] |
Table 2: Effects of this compound in Diabetic Nephropathy (db/db Mice)
| Parameter | Untreated Diabetic Mice | This compound-Treated Diabetic Mice | P-value | Reference |
| Urinary Albumin Excretion | Significantly Increased | Significantly Improved | < 0.05 | [4][6] |
| Mesangial Matrix Expansion | Significantly Increased | Significantly Reduced | < 0.05 | [4][6] |
| Glomerular Basement Membrane Thickening | Significantly Increased | Significantly Improved | < 0.05 | [4][6] |
| Renal CD68 Expression | Increased | Significantly Diminished | < 0.05 | [4][6] |
| Renal Arginase II Expression | Increased | Significantly Diminished | < 0.05 | [4][6] |
| Renal CCL2 Levels | 2.0-fold vs. non-diabetic | No Significant Change | NS | [4][6] |
Table 3: Effects of this compound in Angiotensin II-Salt Hypertension
| Parameter | ANG/HS Hypertensive Rats | This compound-Treated ANG/HS Rats | P-value | Reference |
| Renal NFκB Activity | Increased | Lowered | < 0.05 | [7] |
| Renal TNF-α Expression | Increased | Reduced | < 0.05 | [7] |
| Renal ICAM-1 Expression | Increased | Reduced | < 0.05 | [7] |
| Cortical CD68+ Staining | Significantly Increased | Lowered | < 0.05 | [7] |
| Albuminuria | Increased | Reduced | < 0.05 | [7] |
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
The UUO model is a widely used and robust method for inducing renal fibrosis in an accelerated manner, mimicking aspects of chronic obstructive nephropathy.[8][9][10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Sterile surgical instruments
-
5-0 or 6-0 silk suture
-
Heating pad
-
Analgesics (e.g., buprenorphine)
-
This compound
-
Vehicle (e.g., sterile water or as specified by the manufacturer)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and confirm a surgical plane of anesthesia. Shave the fur on the left flank and sterilize the surgical area. Place the mouse on a heating pad to maintain body temperature.[11]
-
Surgical Incision: Make a small flank incision to expose the abdominal cavity.[11]
-
Ureter Ligation: Gently locate and isolate the left ureter. Ligate the ureter at two points using a 5-0 or 6-0 silk suture.[8][11] For sham-operated controls, the ureter is exposed but not ligated.[11]
-
Closure and Recovery: Close the muscle and skin layers with sutures. Administer post-operative analgesia and monitor the animal during recovery.[11]
-
This compound Administration: The administration of this compound can vary depending on the study design. For example, it can be administered daily via oral gavage or intraperitoneal injection, starting from the day of surgery. A typical dosage used in mice is 5 mg/kg.[12][13]
-
Tissue Collection: At a predetermined time point (e.g., 7, 14, or 21 days post-surgery), euthanize the mice and collect the obstructed and contralateral kidneys for analysis.
Two-Kidney, One-Clip (2K1C) Model of Renovascular Hypertension
This model induces renovascular hypertension and subsequent chronic renal damage in the stenotic kidney.[3]
Materials:
-
Male C57BLKS/J mice (6-7 weeks old)
-
Anesthetic
-
Sterile surgical instruments
-
Silver clips
-
Heating pad
-
Analgesics
-
This compound
-
Vehicle
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and prepare the surgical site as described for the UUO model.
-
Renal Artery Stenosis (RAS) Surgery: Expose the left renal artery and place a silver clip around it to induce stenosis. For sham-operated controls, the renal artery is exposed but no clip is placed.[3]
-
Closure and Recovery: Close the incision and provide post-operative care.
-
This compound Administration: Administer this compound or vehicle, often starting at the time of RAS surgery and continuing for the duration of the study (e.g., 4 weeks).[3]
-
Monitoring and Tissue Collection: Monitor blood pressure throughout the study. At the end of the study period, euthanize the mice and collect kidneys and other relevant tissues for analysis.[3]
Diabetic Nephropathy Model (db/db Mice)
Genetically diabetic db/db mice are a common model for type 2 diabetic nephropathy.[4][6]
Materials:
-
Male db/db mice and non-diabetic db/m control mice (e.g., 6 weeks old)
-
Chow mixed with this compound or normal chow
-
Metabolic cages for urine collection
Procedure:
-
Animal Acclimation: Acclimate the mice to their housing conditions.
-
Treatment Diet: Feed the mice with either normal chow or chow mixed with this compound (e.g., at a dose of 2 mg/kg/day) for a specified duration (e.g., 9 weeks).[4]
-
Monitoring: Regularly monitor body weight, blood glucose levels, and blood pressure. Collect urine periodically to measure albumin excretion.[4]
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect blood and kidney tissues for biochemical and histological analysis.[4]
Concluding Remarks
This compound has consistently demonstrated renoprotective effects across multiple preclinical models of chronic renal damage. Its targeted mechanism of inhibiting the CCL2/CCR2 axis effectively reduces macrophage-mediated inflammation and subsequent fibrosis. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of CCR2 antagonism in chronic kidney disease. Further studies are warranted to translate these promising preclinical findings into clinical applications for patients with chronic renal conditions.
References
- 1. Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of CCR2 reduces macrophage influx and development of chronic renal damage in murine renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Chemokine Receptor CCR2b Inhibition Provides Renal Protection in Angiotensin II-Salt Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Monocyte Migration Inhibition by RS102895
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monocyte migration is a critical process in the inflammatory response and is implicated in various diseases, including atherosclerosis, rheumatoid arthritis, and cancer metastasis.[1][2][3] The primary driver of this migration is the chemokine CCL2, also known as Monocyte Chemoattractant Protein-1 (MCP-1), which signals through its main receptor, CCR2, a G protein-coupled receptor expressed on monocytes.[4][5] The CCL2/CCR2 signaling axis triggers a cascade of intracellular events that lead to chemotaxis, the directed movement of cells along a chemical gradient.[2][4]
RS102895 is a potent and selective small-molecule antagonist of the CCR2 receptor.[6][7] It effectively blocks the binding of CCL2 to CCR2, thereby inhibiting downstream signaling and preventing monocyte migration.[8] This makes this compound a valuable tool for studying the role of the CCL2/CCR2 axis in disease models and a potential therapeutic candidate for inflammatory disorders.[8][9]
This application note provides a detailed protocol for analyzing the inhibitory effect of this compound on CCL2-induced monocyte migration using a Transwell assay combined with flow cytometry for precise cell quantification.
Principle of the Assay
The assay measures the chemotactic response of isolated human monocytes to a CCL2 gradient in a Transwell chamber system. Monocytes are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains medium with CCL2, creating a chemoattractant gradient. Monocytes migrate through the pores towards the CCL2 source.
This compound is added to the monocytes before the assay to assess its inhibitory effect. After an incubation period, the number of cells that have migrated to the lower chamber is accurately counted using a flow cytometer. By comparing the number of migrated cells in treated versus untreated conditions, the potency of this compound, typically expressed as an IC50 value, can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCL2/CCR2 signaling pathway and the experimental workflow for this assay.
Caption: CCL2/CCR2 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for monocyte migration inhibition assay.
Materials and Reagents
| Material/Reagent | Recommended Supplier |
| Human Whole Blood (in Heparin/EDTA) | Commercial vendor or local blood bank |
| Ficoll-Paque™ PLUS | GE Healthcare |
| PBS (Ca²⁺/Mg²⁺ free) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| RPMI-1640 Medium | Gibco |
| Human CD14 MicroBeads | Miltenyi Biotec |
| Recombinant Human CCL2/MCP-1 | R&D Systems |
| This compound Hydrochloride | Selleck Chemicals / Abcam |
| DMSO (Cell culture grade) | Sigma-Aldrich |
| Transwell Permeable Supports (5 µm pore) | Corning Costar |
| Flow Cytometry Counting Beads | Bangs Laboratories |
| 24-well plates | Falcon |
Experimental Protocols
Protocol 1: Isolation of Human Monocytes
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of diluted blood onto 15 mL of Ficoll-Paque™ in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[10]
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing Peripheral Blood Mononuclear Cells (PBMCs).[10]
-
Wash PBMCs by adding PBS up to 50 mL and centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
-
Monocyte Purification (Negative Selection):
-
Resuspend the PBMC pellet in isolation buffer (PBS + 0.1% BSA + 2mM EDTA).
-
Count the cells and adjust the concentration to 1x10⁸ cells/mL.[11]
-
Isolate untouched monocytes using a negative selection kit (e.g., Human Monocyte Isolation Kit, Thermo Fisher or Miltenyi Biotec) following the manufacturer's instructions.[10][11] This method depletes non-monocytes (T cells, B cells, NK cells, etc.).
-
Assess purity (>90% CD14+) and viability (>95%) using flow cytometry.
-
Protocol 2: Monocyte Chemotaxis Assay
-
Reagent Preparation:
-
Assay Medium: RPMI-1640 + 1% Human Serum Albumin or 0.5% BSA.
-
This compound Stock: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Further dilute in Assay Medium to create working concentrations (e.g., from 1 nM to 10 µM).
-
CCL2 Solution: Reconstitute and dilute recombinant human CCL2 in Assay Medium to a final concentration of 10-50 ng/mL (optimal concentration should be determined by titration).
-
-
Assay Setup:
-
Add 600 µL of Assay Medium containing CCL2 to the lower chambers of a 24-well plate.[12] For negative controls, add Assay Medium only.
-
Resuspend the purified monocytes in Assay Medium at a concentration of 5x10⁶ cells/mL.
-
In separate tubes, pre-incubate monocytes with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.[7]
-
Add 100 µL of the monocyte suspension (containing 0.5x10⁶ cells) to the upper chamber of the Transwell inserts.[12]
-
Place the inserts into the 24-well plate containing the CCL2 solution.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes to 3 hours.[12] The optimal incubation time may vary and should be determined empirically.
-
Protocol 3: Flow Cytometry Quantification
-
Cell Collection:
-
Carefully remove the Transwell inserts. The cells remaining in the insert are non-migrated cells.
-
Collect the 600 µL of medium containing the migrated cells from the lower chamber into labeled flow cytometry tubes.
-
To detach any adherent cells, add 100 µL of cold PBS with 20 mM EDTA to the bottom of the well, incubate for 5 minutes, and gently scrape before adding to the respective flow tube.
-
-
Cell Counting:
-
To each tube, add a precise volume of flow cytometry counting beads (e.g., 50 µL).
-
Gently vortex each tube before analysis.
-
Acquire data on a flow cytometer. Set up a gate for the monocyte population based on forward and side scatter (FSC/SSC) and a separate gate for the counting beads based on their fluorescence properties.
-
Collect a fixed number of bead events (e.g., 5,000-10,000) for each sample to ensure accurate and comparable cell counts.
-
Data Analysis and Presentation
-
Calculate Cell Count: The absolute number of migrated monocytes is calculated using the following formula: Absolute Monocyte Count = (Number of Monocyte Events / Number of Bead Events) x (Bead Concentration [beads/µL] x Bead Volume [µL]) / Sample Volume [µL]
-
Calculate Percentage of Migration Inhibition:
-
% Inhibition = [1 - (Migrated Cells with this compound / Migrated Cells with Vehicle)] x 100
-
-
Data Presentation: Plot the percentage of inhibition against the log concentration of this compound. Use a non-linear regression (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of monocyte migration.
Example Data Summary
The following table shows representative data for the inhibition of CCL2-induced monocyte migration by this compound. The reported IC50 for this compound is approximately 360 nM.[6][7]
| This compound Conc. (nM) | Mean Migrated Cells (Count) | % Migration | % Inhibition |
| 0 (Vehicle Control) | 52,500 | 100% | 0% |
| 10 | 48,300 | 92% | 8% |
| 50 | 40,425 | 77% | 23% |
| 100 | 33,075 | 63% | 37% |
| 360 (IC50) | 26,250 | 50% | 50% |
| 1000 | 11,550 | 22% | 78% |
| 5000 | 4,200 | 8% | 92% |
| Negative Control (No CCL2) | 2,100 | 4% | - |
Note: The data presented are for illustrative purposes. Actual results will vary depending on experimental conditions and monocyte donors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new monocyte chemotactic protein-1/chemokine CC motif ligand-2 competitor limiting neointima formation and myocardial ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Isolation of Untouched Human Monocytes Cells by Depletion of Non-Monocytes Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. IFN-γ AND STAT1 ARREST MONOCYTE MIGRATION AND MODULATE RAC/CDC42 PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of RS102895.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the poor solubility of RS102895 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by binding to CCR2 and inhibiting the downstream signaling pathways activated by its ligand, primarily Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[3][4] This inhibition blocks the recruitment of monocytes and other immune cells to sites of inflammation.[3] this compound has been shown to be effective in various inflammatory and fibrotic disease models.[5]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution in aqueous media for my cell culture experiments. Why is this happening?
This is a common issue known as "crashing out" and occurs because this compound is poorly soluble in water. When a concentrated DMSO stock is diluted into an aqueous environment like cell culture media, the DMSO concentration decreases, and the compound's solubility limit in the aqueous solution is exceeded, leading to precipitation.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
To avoid solvent-induced cellular toxicity, the final concentration of DMSO in your cell culture media should be kept as low as possible, ideally below 0.1% and not exceeding 0.3%.[6] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent on cell viability and function.[7][8]
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[5]
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or particulate formation upon adding your this compound stock solution to your cell culture medium, consider the following solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration. It is crucial to experimentally determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| Rapid Dilution | Direct addition of a concentrated DMSO stock into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media to ensure gradual and even dispersion. |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[9] |
| Highly Concentrated Stock | Using a very high concentration stock solution necessitates a large dilution factor, which can lead to localized supersaturation and precipitation. | Consider preparing an intermediate, less concentrated stock solution in DMSO before the final dilution into the aqueous media. |
Issue: Precipitation After Incubation
If the solution is initially clear but precipitation occurs after a few hours or days of incubation, the following factors may be involved:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may have limited stability in the aqueous, protein-rich environment of cell culture media over extended periods. | For long-term experiments, consider refreshing the media with a freshly prepared solution of this compound every 24-48 hours. |
| Media Evaporation | Evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility. | Ensure proper humidification of your incubator and use culture plates with low-evaporation lids or sealing membranes for long-term experiments. |
| Interaction with Media Components | Components in the serum or basal media may interact with this compound over time, reducing its solubility. | If compatible with your cell line, consider using serum-free media or a different basal media formulation. |
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent and the specific salt form (e.g., hydrochloride). Below is a summary of available solubility data.
| Compound Form | Solvent | Maximum Concentration | Reference |
| This compound hydrochloride | DMSO | 75 mM | [10] |
| This compound hydrochloride | DMSO | 85 mg/mL (~199 mM) | [2] |
| This compound | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (≥ 6.40 mM) | [5] |
| This compound | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (≥ 6.40 mM) | [5] |
| This compound | Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM to 75 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that remains in solution in your specific experimental conditions.
-
Prepare a Serial Dilution in DMSO: Start with your high-concentration this compound stock solution and prepare a 2-fold serial dilution in DMSO.
-
Dilution in Media: In a multi-well plate, add a fixed volume of your pre-warmed (37°C) complete cell culture medium to each well.
-
Addition of Compound: Add a small, equal volume of each DMSO dilution of this compound to the wells (e.g., 2 µL into 200 µL of media). Include a DMSO-only vehicle control.
-
Incubation and Observation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assessment of Precipitation: Visually inspect the wells for any signs of cloudiness, crystals, or precipitate at various time points (e.g., immediately, 2, 6, and 24 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength of 600-650 nm, where an increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of visible precipitate is your maximum working soluble concentration under these specific conditions.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. emulatebio.com [emulatebio.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. RS 102895 hydrochloride | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing RS102895 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of RS102895 for in vitro assays. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the interaction between CCL2 and CCR2, this compound inhibits downstream signaling pathways involved in cell migration and inflammatory responses.
Q2: What is a good starting concentration range for this compound in a new in vitro assay?
For initial experiments, a broad concentration range is recommended to determine the dose-response curve. A logarithmic or semi-logarithmic dilution series, for instance from 1 nM to 100 µM, is a common starting point. This wide range will help identify the effective concentration window for your specific cell line and assay. Published studies have shown significant inhibition of monocyte migration at concentrations as low as 20 ng/mL (approximately 50 nM).[2]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous, high-quality DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. It is critical to ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How does serum in the cell culture medium affect the activity of this compound?
Serum proteins, such as albumin, can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[4] This can lead to a rightward shift in the dose-response curve (higher IC50 value). If you observe a significant decrease in potency in the presence of serum, consider performing experiments in serum-free or reduced-serum conditions. It is also important to maintain a consistent serum concentration across all experiments for reproducibility.
Q5: What are the known off-target effects of this compound?
Besides its high affinity for CCR2, this compound has been reported to have inhibitory activity against the human α1a and α1d adrenergic receptors, and the rat brain cortex 5-HT1a receptor, with IC50 values in the range of 130-470 nM.[1] It shows significantly lower activity against CCR1 (IC50 = 17.8 µM).[1] When interpreting experimental results, it is important to consider these potential off-target effects, especially at higher concentrations.
Troubleshooting Guides
Issue 1: No observable effect of this compound at tested concentrations.
| Possible Cause | Suggested Solution |
| Concentration is too low. | Test a higher concentration range, up to 100 µM. Ensure your dose-response curve has a sufficient number of data points at the higher end. |
| Compound instability. | Prepare fresh dilutions from a frozen stock for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment (see Protocol 3).[3][4] |
| Insensitive cell line or assay. | Confirm that your cell line expresses CCR2 at a sufficient level. Use a positive control compound known to elicit a response in your assay system. |
| Poor cell permeability. | While this compound is a small molecule, its ability to cross the cell membrane can vary between cell types. Consider performing a cell permeability assay (e.g., Caco-2 assay) if intracellular target engagement is required.[5] |
| Serum protein binding. | As discussed in the FAQs, serum can reduce the effective concentration. Try reducing the serum concentration or using serum-free media.[4] |
Issue 2: High variability in results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent stock solution preparation. | Ensure the compound is fully dissolved in DMSO. Use a consistent source and grade of DMSO. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Variations in cell culture conditions. | Use cells within a consistent passage number range. Ensure cell viability is high and that cells are seeded at a consistent density. Regularly test for mycoplasma contamination. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Compound precipitation in media. | Visually inspect the media after adding the compound. If precipitation is observed, consider preparing an intermediate dilution in a co-solvent before adding to the media, or sonicate briefly. |
Issue 3: Observed cytotoxicity at expected effective concentrations.
| Possible Cause | Suggested Solution |
| Off-target effects. | The observed cytotoxicity may be due to inhibition of off-target proteins.[1] Try to confirm the on-target effect by using a structurally different CCR2 antagonist or by using siRNA to knock down CCR2. |
| Solvent toxicity. | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (media with the same final DMSO concentration) to assess its effect on cell viability. |
| Compound degradation into toxic byproducts. | Assess the stability of this compound in your experimental conditions.[3][4] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Species | IC50 | Reference |
| CCR2b | Radioligand Binding | Human | 360 nM | [1] |
| CCR1 | Radioligand Binding | Human | 17.8 µM | [1] |
| α1a adrenergic receptor | Cell-free | Human | 130 nM | [1] |
| α1d adrenergic receptor | Cell-free | Human | 320 nM | [1] |
| 5-HT1a receptor | Cell-free | Rat | 470 nM | [1] |
| Monocyte Migration | Chemotaxis Assay | Mouse | ~20 ng/mL (~50 nM) | [2] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 75 mM | -20°C or -80°C in aliquots, protected from light. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay for Cell Viability
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability using an MTT assay.
Materials:
-
Target cells expressing CCR2
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (typically 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control (set as 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis to Confirm Target Engagement
This protocol describes how to assess the effect of this compound on the downstream signaling of CCR2, for example, by measuring the phosphorylation of a downstream target like ERK.
Materials:
-
Target cells expressing CCR2
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
CCL2 (recombinant)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells into 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with CCL2 (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of this compound on CCL2-induced ERK phosphorylation.
-
Protocol 3: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time using HPLC-MS.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM/F12) with and without serum
-
24-well plates
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in your cell culture medium (with and without serum) at the desired final concentration (e.g., 10 µM).
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 100 µL) from each well.
-
The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each aliquot using a validated HPLC-MS method.
-
-
Data Analysis:
Visualizations
References
- 1. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
RS102895 stability in DMSO and other solvents.
RS102895 Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the CCR2 antagonist, this compound, in DMSO and other solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: As a powder, this compound is stable for up to 3 years when stored at -20°C.
-
In Solvent: Once dissolved, it is recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles. Store aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.
Q2: How soluble is this compound in common laboratory solvents?
A2: this compound exhibits good solubility in DMSO. It is also soluble in ethanol. For in vivo experiments, it can be prepared in solvent mixtures.
Q3: What factors can negatively impact the stability of this compound in a DMSO stock solution?
A3: Several factors can affect the stability of compounds stored in DMSO, including:
-
Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Increased water content in DMSO can lead to the degradation of susceptible compounds. It is crucial to use anhydrous or freshly opened DMSO for preparing stock solutions.
-
Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles, it is best practice to aliquot stock solutions to minimize this stress. One study on a diverse set of compounds found no significant loss after 11 freeze-thaw cycles.
-
Storage Temperature: Storing DMSO stock solutions at the recommended temperatures of -20°C or -80°C is critical for long-term stability.
-
Light Exposure: Although not specifically documented for this compound, it is a general good practice to protect solutions from light by using amber vials or by wrapping containers in foil.
Q4: My this compound solution in DMSO appears to have precipitated. What should I do?
A4: If you observe precipitation, it may be due to the solution's concentration exceeding its solubility at a lower temperature. Gentle warming and sonication can often help to redissolve the compound. Ensure the solution is clear before use. For future prevention, consider if the concentration is appropriate for your storage temperature.
Q5: I am seeing unexpected results in my cell-based assay. Could it be related to the stability of this compound?
A5: It is possible. Compound degradation can lead to a decrease in the effective concentration and a loss of activity. It is also important to consider the final concentration of DMSO in your cell culture medium, as high concentrations can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.1%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity over time. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from solid compound. Verify the stability of your current stock using an analytical method like HPLC or LC-MS. |
| Precipitation in stock solution upon thawing. | The concentration is too high for the storage temperature. | Warm the solution gently and use sonication to redissolve. If the problem persists, consider preparing a slightly more dilute stock solution. |
| Inconsistent results between experiments. | Inconsistent final concentration due to precipitation or degradation. Repeated freeze-thaw cycles. | Aliquot stock solutions to ensure a fresh vial is used for each experiment. Ensure complete dissolution before making working solutions. |
| Cell toxicity observed in assays. | The final concentration of DMSO in the cell culture medium is too high. | Ensure the final DMSO concentration in your assay does not exceed cytotoxic levels (typically <0.1% to <0.5% depending on the cell line). |
Quantitative Data Summary
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
| In Solvent | -20°C | 1 month[1][2] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 85 mg/mL (199.12 mM) | Use of fresh, moisture-free DMSO is recommended as moisture can reduce solubility.[1] |
| DMSO | 175 mg/mL (448.26 mM) | Requires sonication. Hygroscopic DMSO can significantly impact solubility.[3] |
| Ethanol | 50 mg/mL (128.07 mM) | Requires sonication and warming.[3] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (6.40 mM) | For in vivo use.[3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (6.40 mM) | For in vivo use.[3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO
This protocol provides a general method to determine the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Amber, tightly sealed vials
-
HPLC or LC-MS system
-
Appropriate mobile phase and column for analysis
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[4]
-
-
Storage Conditions:
-
Store the aliquots at various temperatures to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
-
Sample Collection (Time Points):
-
Sample Analysis:
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the sample for analysis by diluting it to a suitable concentration with the mobile phase or a compatible solvent.
-
Analyze the concentration and purity of this compound using a validated HPLC or LC-MS method.[4]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time for each storage condition to generate a stability profile.
-
Visualizations
Signaling Pathway
This compound is a potent antagonist of the C-C chemokine receptor 2 (CCR2).[2][5] The binding of the chemokine CCL2 (also known as MCP-1) to CCR2 activates several downstream signaling pathways. This compound blocks this interaction.
References
Potential off-target effects of RS102895 to consider.
This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of RS102895, a potent C-C chemokine receptor type 2 (CCR2) antagonist. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary target of this compound is the C-C chemokine receptor type 2 (CCR2), specifically the CCR2b isoform.[1][2] It acts as a potent and selective antagonist, inhibiting the downstream signaling initiated by ligands such as Monocyte Chemoattractant Protein-1 (MCP-1).[2]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to interact with other G protein-coupled receptors (GPCRs), notably certain adrenergic and serotonin (B10506) receptors. Its affinity for these off-targets is comparable in some cases to its primary target, which is a critical consideration for experimental design.[1][3] The most significant off-target activities are against:
Q3: How selective is this compound for CCR2 over other chemokine receptors like CCR1?
A3: this compound demonstrates high selectivity for CCR2 over CCR1. The inhibitory concentration (IC50) for CCR1 is approximately 50 times higher than for CCR2 in binding assays, indicating a strong preference for its primary target.[2]
Q4: What are the potential physiological implications of this compound's off-target activities?
A4: The inhibition of α1-adrenergic receptors can lead to cardiovascular effects, such as vasodilation.[4] This is a known effect for the spiropiperidine class of compounds, to which this compound belongs.[4][5] Researchers using this compound in in vivo models should monitor for potential hemodynamic changes. Interaction with 5-HT1a receptors could potentially influence neurological or behavioral outcomes in animal studies.
Troubleshooting Guide
Issue 1: I administered a single dose of this compound in my mouse model, but I'm not seeing the expected reduction in monocyte recruitment.
-
Potential Cause: this compound has a very short pharmacokinetic half-life, estimated to be around one hour in mice.[6][7] A single dose is likely cleared from the system before it can exert a sustained biological effect on monocyte migration.[6]
-
Troubleshooting Steps:
-
Implement a Multi-Dose Regimen: Administer this compound more frequently to maintain effective plasma concentrations. A dosing schedule of 5 mg/kg every 6 hours has been shown to effectively block monocyte migration in vivo.[6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct a PK/PD study in your specific model to determine the optimal dosing interval and concentration required to achieve sustained target engagement. A plasma concentration of at least 20 ng/ml was found to be effective for blocking monocyte migration.[6]
-
Confirm Target Engagement: Use a pharmacodynamic marker, such as flow cytometry analysis of monocyte populations in draining lymph nodes or peripheral blood, to confirm that your dosing regimen is having the intended biological effect.[6]
-
Issue 2: My in vivo experiment with this compound is showing unexpected cardiovascular effects (e.g., changes in blood pressure).
-
Potential Cause: This is likely due to the known off-target activity of this compound on α1a and α1d-adrenergic receptors, which are involved in regulating blood pressure.[1][4]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response study to find the minimum effective dose for CCR2 antagonism that produces the least cardiovascular side effects.
-
Monitor Cardiovascular Parameters: In all in vivo experiments involving this compound, it is crucial to monitor key cardiovascular parameters like blood pressure and heart rate.
-
Consider Alternative Antagonists: If off-target cardiovascular effects confound your experimental results, consider using a structurally different CCR2 antagonist that has been screened and confirmed to have no activity at adrenergic receptors.
-
Issue 3: I am observing inconsistent results in my cell-based chemotaxis assay.
-
Potential Cause: Inconsistent results can arise from several factors, including cell health, ligand concentration, and antagonist preparation.
-
Troubleshooting Steps:
-
Cell Line Health: Ensure your cells (e.g., THP-1) are healthy, in a logarithmic growth phase, and have not been in culture for too many passages.
-
Ligand Potency: Verify the activity of your MCP-1 ligand by running a full dose-response curve to ensure you are using an optimal concentration (typically EC80) for inhibition studies.
-
Antagonist Solubility: this compound is typically dissolved in DMSO.[3] Ensure it is fully dissolved before preparing serial dilutions. When diluting into aqueous assay media, watch for precipitation. It may be necessary to include a low percentage of DMSO in your final assay buffer, with an equivalent amount in the vehicle control wells.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against its primary and off-target receptors.
| Target Receptor | Species/System | Assay Type | IC50 Value (nM) | Reference(s) |
| CCR2b | Human | MCP-1 Binding | 360 | [2] |
| CCR2 | (not specified) | MCP-1 Calcium Influx | 31-32 | [2] |
| CCR2 | (not specified) | MCP-3 Calcium Influx | 130 | [2] |
| CCR1 | Human | MIP-1α Binding | 17,800 | [2] |
| α1a-adrenergic | Human | (not specified) | 130 | [1][3] |
| α1d-adrenergic | Human | (not specified) | 320 | [1][3] |
| 5-HT1a | Rat Brain Cortex | (not specified) | 470 | [1][3] |
Signaling Pathway & Logic Diagrams
Figure 1. Simplified CCR2 signaling pathway and the antagonistic action of this compound.
Figure 2. On-target versus off-target affinity profile of this compound.
Key Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay
This protocol is designed to measure the ability of this compound to inhibit MCP-1-induced intracellular calcium mobilization in a cell line expressing CCR2.
1. Materials:
-
HEK293 or CHO cells stably expressing human CCR2.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Recombinant Human MCP-1 (CCL2).
-
This compound hydrochloride.
-
Anhydrous DMSO.
-
Probenecid (optional, to prevent dye leakage).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).
2. Methods:
-
Cell Preparation:
-
Plate CCR2-expressing cells in a 96-well plate at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤0.1%.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove culture medium from cells and add the dye-loading buffer.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Wash the cells twice with Assay Buffer, leaving a final volume of 100 µL in each well.
-
-
Assay Procedure:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells and incubate for 15-30 minutes.
-
Prepare the MCP-1 agonist plate. Dilute MCP-1 in Assay Buffer to a concentration that is 4x the final desired EC80 concentration.
-
Begin fluorescence reading to establish a stable baseline.
-
Inject 50 µL of the MCP-1 solution into each well.
-
Continue to record the fluorescence signal for at least 90-120 seconds post-injection.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Max signal - Min baseline signal).
-
Normalize the data to the vehicle control (0% inhibition) and a control with no MCP-1 (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 3. Experimental workflow for the in vitro Calcium Influx Assay.
Protocol 2: In Vivo Monocyte Recruitment Model
This protocol describes a method to assess the efficacy of this compound in blocking inflammatory monocyte recruitment to draining lymph nodes in a mouse model.[6]
1. Materials:
-
C57BL/6 mice (8-12 weeks old).
-
Vaccine/inflammatory agent (e.g., Adjuvant).
-
This compound hydrochloride.
-
Vehicle: Sterile saline or appropriate buffer.
-
Flow cytometry antibodies: Anti-CD45, Anti-CD11b, Anti-Ly6C, Anti-Ly6G.
-
Flow cytometer.
-
Collagenase D and DNase I.
2. Methods:
-
Animal Grouping:
-
Group 1: Naive (No treatment).
-
Group 2: Vehicle + Inflammatory Agent.
-
Group 3: this compound + Inflammatory Agent.
-
-
Dosing and Induction of Inflammation:
-
Prepare this compound in vehicle at the desired concentration (e.g., for a 5 mg/kg dose).
-
Administer the first dose of this compound (or vehicle) via intraperitoneal (i.p.) injection immediately prior to inducing inflammation.
-
Induce inflammation, for example, by footpad injection of an adjuvant.
-
Continue to administer this compound i.p. every 6 hours for a total of 4 treatments.
-
-
Tissue Collection:
-
At 24 hours after the initial injection, euthanize the mice.
-
Harvest the draining popliteal lymph nodes and place them in ice-cold RPMI medium.
-
-
Single-Cell Suspension Preparation:
-
Mechanically disrupt the lymph nodes and digest with Collagenase D and DNase I for 30 minutes at 37°C.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Count the cells using a hemocytometer.
-
-
Flow Cytometry Staining:
-
Stain approximately 1-2 million cells with a cocktail of fluorescently-conjugated antibodies (e.g., CD45, CD11b, Ly6C, Ly6G) for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer (PBS + 2% FBS).
-
Resuspend the cells in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells, then on CD45+ hematopoietic cells.
-
Identify inflammatory monocytes as the CD11b+, Ly6G-, Ly6Chi population.
-
Quantify the total number of inflammatory monocytes per lymph node for each group and perform statistical analysis (e.g., one-way ANOVA).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Why a single dose of RS102895 is ineffective in some models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RS102895 in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a single dose of this compound ineffective in some of my experimental models?
A1: A single intraperitoneal dose of this compound may be ineffective due to its short pharmacokinetic half-life, which is approximately one hour.[1][2] This rapid clearance prevents the sustained plasma concentrations required to effectively block the target receptor, CCR2, over a typical experimental period.[1][2] Studies have shown that a single dose fails to adequately inhibit inflammatory monocyte recruitment to draining lymph nodes following vaccination.[1][2] To achieve a therapeutic effect, a multi-dose regimen is necessary to maintain sufficient plasma levels of the compound.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2).[3][4] It functions by binding to the CCR2 receptor, thereby inhibiting the signaling induced by its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2).[1] This inhibition prevents the recruitment of inflammatory monocytes to sites of inflammation.[1] this compound has been shown to bind with high affinity to the β subunit of the CCR2 receptor.[1]
Q3: What is the recommended dosing strategy to ensure the efficacy of this compound in mouse models?
A3: To overcome the short half-life of this compound, a multi-dose treatment regimen is recommended. Administration of 5 mg/kg of this compound every 6 hours has been shown to maintain consistent plasma concentrations of 20 ng/mL or greater.[1] This concentration is sufficient to effectively block monocyte migration in response to a CCL2 gradient.[1]
Q4: What are the known off-target effects of this compound?
A4: Besides its high affinity for CCR2, this compound has been reported to inhibit human α1a and α1d adrenergic receptors, as well as the rat brain cortex 5-HT1a receptor, with IC50 values of 130 nM, 320 nM, and 470 nM, respectively.[3][4] It shows no effect on the related chemokine receptor CCR1.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of efficacy with a single dose of this compound. | The short pharmacokinetic half-life (~1 hour) of this compound leads to rapid clearance and insufficient target engagement over time.[1][2] | Implement a multi-dose regimen. Administering 5 mg/kg of this compound every 6 hours has been shown to maintain therapeutic plasma concentrations.[1] |
| Variability in experimental results. | Inconsistent plasma concentrations of this compound between doses. | Ensure precise timing of administrations in the multi-dose schedule. Consider performing pharmacokinetic analysis to confirm consistent trough levels in your model.[1] |
| Unexpected biological effects. | Potential off-target activity of this compound on adrenergic or serotonergic receptors.[3][4] | Review the literature for known off-target effects in your specific model or cell type. Consider including control experiments to assess the contribution of these off-target activities. |
Quantitative Data Summary
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value | Species | Administration Route | Reference |
| Pharmacokinetic Half-life | ~1 hour | Mouse | Intraperitoneal (i.p.) | [1][2] |
| Effective Plasma Concentration | ≥ 20 ng/mL | Mouse | Intraperitoneal (i.p.) | [1] |
| Recommended Dosing Regimen | 5 mg/kg every 6 hours | Mouse | Intraperitoneal (i.p.) | [1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| CCR2 | 360 nM | MCP-1/CCR2b binding | [3] |
| CCR1 | 17.8 µM | MIP-1α/CCR1 binding | |
| Human α1a Receptor | 130 nM | Cell-free assay | [3][4] |
| Human α1d Receptor | 320 nM | Cell-free assay | [3][4] |
| Rat Brain Cortex 5-HT1a Receptor | 470 nM | Cell-free assay | [3][4] |
| MCP-1 Induced Chemotaxis | 1.7 µM | THP-1-5X cells | |
| MCP-1 Induced Calcium Influx | 31 nM | CRL-1657 cells | |
| MCP-3 Induced Calcium Influx | 130 nM | CRL-1657 cells |
Experimental Protocols
Protocol 1: In Vivo Mouse Vaccination Model for Assessing this compound Efficacy
This protocol is based on the methodology described in the study by Sheridan et al. (2014).
-
Animal Model: Use appropriate mouse strains for your vaccine model (e.g., C57BL/6).
-
Vaccination: Administer the vaccine of interest (e.g., influenza antigen HA1 with adjuvant) via the desired route (e.g., subcutaneous injection).
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
For the treatment group, administer 5 mg/kg of this compound via intraperitoneal (i.p.) injection concurrently with vaccination.
-
Continue to administer 5 mg/kg of this compound every 6 hours for a total of 24 hours (5 doses).
-
Administer the vehicle to the control group on the same schedule.
-
-
Sample Collection: At 24 hours post-vaccination, collect draining lymph nodes for analysis.
-
Analysis:
-
Prepare single-cell suspensions from the lymph nodes.
-
Perform flow cytometry to quantify the population of inflammatory monocytes (e.g., CD11b+ Ly6Chi).
-
Protocol 2: In Vitro Monocyte Migration (Chemotaxis) Assay
This protocol is adapted from the Boyden chamber assay methodology.
-
Cell Preparation: Isolate primary monocytes from the species of interest (e.g., mouse peritoneal-elicited monocytes) or use a suitable monocytic cell line (e.g., THP-1).
-
Assay Setup:
-
Use a Boyden chamber apparatus with a polycarbonate membrane (e.g., 5 µm pore size).
-
In the lower chamber, add media containing a chemoattractant (e.g., recombinant CCL2/MCP-1).
-
In the upper chamber, add the monocyte cell suspension.
-
-
This compound Treatment:
-
Prepare various concentrations of this compound.
-
Pre-incubate the monocytes with different concentrations of this compound or vehicle control for 30 minutes before adding them to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 90 minutes).
-
Quantification:
-
Remove the membrane and wipe off the non-migrated cells from the top surface.
-
Stain the migrated cells on the bottom surface with a suitable stain (e.g., DAPI, Giemsa).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
-
Visualizations
Caption: Pharmacokinetic pathway of a single dose of this compound.
Caption: Rationale for a multi-dose regimen of this compound.
References
Troubleshooting RS102895 experiments for consistent results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR2 antagonist, RS102895. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It functions by binding to the CCR2b isoform, a G protein-coupled receptor, thereby inhibiting the downstream signaling pathways activated by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[4] This inhibition blocks the recruitment of monocytes and macrophages to sites of inflammation.
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay. In a competitive binding assay with cells expressing the human CCR2b receptor, the IC50 for inhibiting MCP-1 binding is approximately 360 nM.[2][3][4] In functional assays, such as chemotaxis and calcium influx, the IC50 values can differ. For instance, in chemotaxis studies with THP-1 cells, the IC50 for inhibiting MCP-1-induced migration is reported to be 1.7 µM, while in calcium influx assays using CRL-1657 cells, the IC50 is around 31 nM for MCP-1.[4]
Q3: Does this compound have any known off-target effects?
A3: Yes, in addition to its high affinity for CCR2, this compound has been shown to inhibit other receptors, although typically at different concentrations. These include human α1a and α1d adrenergic receptors, and the rat brain cortex 5-HT1a receptor, with IC50 values of 130 nM, 320 nM, and 470 nM, respectively.[2][3] It shows no significant effect on the related chemokine receptor, CCR1.[2][3]
Q4: How should I prepare and store this compound solutions?
A4: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[3] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and corn oil.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]
Q5: What is the in vivo half-life of this compound and how does this impact experimental design?
A5: this compound has a short in vivo half-life of approximately one hour.[6][7] This necessitates a multi-dose regimen to maintain effective plasma concentrations for a sustained biological effect. A single dose is often insufficient to block monocyte recruitment over an extended period.[6][7] For example, in mouse models, administration every 6 hours has been shown to maintain plasma levels sufficient to block monocyte migration.[6][7]
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Assay Type | Target/Ligand | Cell Line/System | Reported IC50 Value |
| Radioligand Binding | CCR2 / MCP-1 | Human CCR2b transfected cells | 360 nM |
| Chemotaxis | CCR2 / MCP-1 | THP-1-5X cells | 1.7 µM |
| Calcium Influx | CCR2 / MCP-1 | CRL-1657 cells | 31 nM |
| Calcium Influx | CCR2 / MCP-3 | CRL-1657 cells | 130 nM |
| Radioligand Binding | CCR1 / MIP-1α | Human CCR1 transfected cells | 17.8 µM |
Table 2: Off-Target Activity of this compound
| Target Receptor | Species | Assay Type | Reported IC50 Value |
| α1a adrenergic receptor | Human | Cell-free assay | 130 nM |
| α1d adrenergic receptor | Human | Cell-free assay | 320 nM |
| 5-HT1a receptor | Rat | Cell-free assay | 470 nM |
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in my cell-based assays.
-
Question: I am observing significant variability in the IC50 values for this compound between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values are a common challenge and can stem from several factors.[8][9][10] Here is a systematic approach to troubleshoot this issue:
-
Compound Solubility and Stability: this compound may precipitate at high concentrations in aqueous media. Visually inspect your dilutions for any signs of precipitation. Always prepare fresh dilutions from a frozen stock for each experiment and minimize the final DMSO concentration, keeping it consistent across all wells.[9] The stability of the compound in your specific assay buffer and under your experimental conditions can also impact its activity.
-
Cell Health and Passage Number: The health, passage number, and confluency of your cells can significantly affect their response to the antagonist. Use cells within a consistent and low passage number range. Ensure the cells are in the logarithmic growth phase and have high viability at the start of the experiment.[9]
-
Assay Conditions: Variations in incubation times, cell seeding density, and reagent concentrations can introduce variability. Standardize these parameters across all experiments. Use a consistent source and lot of serum, as different lots can have varying levels of chemokines that may interfere with the assay.
-
Data Analysis: The method of data analysis, including background correction and curve fitting, can influence the calculated IC50 value. Ensure you have a sufficient number of data points to accurately define the top and bottom plateaus of your dose-response curve.
-
Issue 2: My in vivo experiment with this compound is not showing the expected effect.
-
Question: I administered this compound to my animal model, but I am not observing the anticipated biological outcome. What should I investigate?
-
Answer: The short in vivo half-life of this compound is a critical factor to consider.[6][7] Here are some troubleshooting steps:
-
Dosing Regimen: A single dose of this compound is likely insufficient to maintain a therapeutic concentration over time due to its rapid clearance.[6][7] A multi-dosing strategy, such as administration every 6 hours, has been shown to be more effective.[6][7]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): If possible, conduct a pilot PK study to measure the plasma concentration of this compound in your animal model over time. This will help you to optimize the dosing schedule to maintain the desired exposure. A PD biomarker, such as the inhibition of monocyte migration to a site of inflammation, can confirm that the compound is engaging its target in vivo.
-
Formulation and Administration: Ensure that your formulation is stable and that the compound is fully dissolved or homogenously suspended. Inconsistent administration can lead to variable drug exposure between animals.
-
Issue 3: I am having trouble with my chemotaxis assay.
-
Question: My chemotaxis assay is not working as expected. What are some common pitfalls?
-
Answer: Chemotaxis assays can be sensitive to a number of variables.[11][12][13][14][15] Here are some key points to check:
-
Cell Viability and Responsiveness: Ensure that the cells you are using are healthy and responsive to the chemoattractant. You may need to starve the cells of serum for a period before the assay to increase their responsiveness.
-
Chemoattractant Concentration: The concentration of the chemoattractant (e.g., CCL2) is crucial. A full dose-response curve for the chemoattractant should be performed to determine the optimal concentration (EC50) to use in your inhibition assay.
-
Pore Size of the Membrane: The pore size of the transwell insert must be appropriate for the cell type you are using. The pores should be large enough to allow active migration but small enough to prevent passive movement of the cells.
-
Incubation Time: The optimal incubation time will depend on the cell type and the chemoattractant. A time-course experiment can help to determine the ideal duration for your assay.
-
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol describes a method to assess the ability of this compound to inhibit the migration of monocytic cells (e.g., THP-1) towards a CCL2 gradient.
-
Cell Preparation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Prior to the assay, starve the cells in serum-free RPMI-1640 for 2-4 hours.
-
Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in serum-free RPMI-1640 to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Assay Setup:
-
To the lower chamber of a 24-well transwell plate, add RPMI-1640 containing CCL2 at its EC50 concentration.
-
In the upper chamber (insert), add the THP-1 cell suspension that has been pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, remove the inserts and wipe the top of the membrane to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Alternatively, use a fluorescent dye-based method to quantify the migrated cells according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: CCR2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CCR2 receptor.[16]
-
Cell Membrane Preparation:
-
Use a cell line that stably expresses the human CCR2b receptor (e.g., CRL-1657).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a radiolabeled CCR2 ligand (e.g., [125I]-MCP-1), and various concentrations of unlabeled this compound or a control compound.
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of an unlabeled CCR2 ligand.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Mandatory Visualization
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro chemotaxis assay.
Caption: Logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. timothyspringer.org [timothyspringer.org]
- 13. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sartorius.com [sartorius.com]
- 16. benchchem.com [benchchem.com]
How to prevent degradation of RS102895 in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of RS102895 to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A1: Solid this compound should be stored under desiccating conditions. For long-term storage, it is recommended to keep it at -20°C for up to three years. For shorter periods, it can be stored at room temperature under desiccation.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1][2] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1][2] All solutions should be protected from light.[1]
Q3: Can I store this compound solutions in aqueous buffers?
A3: It is generally not recommended to store this compound in aqueous solutions for extended periods due to the potential for hydrolysis and lower stability. For in-vitro and in-vivo experiments, it is best to prepare fresh working solutions from a frozen stock solution on the day of use.[1]
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in a solution can include color change or the formation of precipitates. For a more accurate assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide: Degradation of this compound in Solution
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in an ongoing experiment. | Degradation due to prolonged storage in aqueous solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid using solutions that have been stored at room temperature for an extended time. |
| Exposure to light. | Protect all solutions containing this compound from light by using amber vials or by wrapping the containers in aluminum foil.[1] | |
| Precipitate forms in the stock solution upon thawing. | Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[1][2] If a precipitate is observed, gentle warming and sonication may help to redissolve the compound.[1] |
| Use of non-anhydrous solvents. | Use fresh, anhydrous DMSO or ethanol to prepare stock solutions, as moisture can reduce solubility and promote degradation.[2] | |
| Inconsistent experimental results between batches. | Inconsistent concentration of the active compound due to degradation. | Always use freshly prepared working solutions. Perform a quality control check of the stock solution using HPLC if inconsistencies persist. |
| Potential for oxidation. | While specific data is unavailable for this compound, compounds with electron-rich moieties can be susceptible to oxidation. To minimize this risk, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen. | |
| pH-mediated degradation. | The stability of compounds with structures similar to this compound can be pH-dependent. Although specific data for this compound is lacking, it is advisable to maintain a neutral pH in your experimental setup unless the protocol specifies otherwise. Extreme pH values should be avoided during storage. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | Room Temperature | Short-term | Store under desiccating conditions. |
| Solid | -20°C | Up to 3 years | Store under desiccating conditions.[2] |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 1 month | Protect from light; avoid repeated freeze-thaw cycles.[1][2] |
| Stock Solution in DMSO/Ethanol | -80°C | Up to 6 months | Protect from light; avoid repeated freeze-thaw cycles.[1][2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | ≥ 175 mg/mL (448.26 mM)[1] |
| Ethanol | ≥ 50 mg/mL (128.07 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution and use sonication if necessary to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final working concentration using the appropriate cell culture medium or buffer immediately before use.
-
Mix the working solution thoroughly by gentle inversion.
-
Do not store the aqueous working solution for future use. Prepare it fresh for each experiment.
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for handling this compound to minimize degradation.
References
Addressing variability in animal studies with RS102895.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RS102895 in animal studies. Variability in in vivo experiments is a significant challenge, and this resource aims to address common issues to improve experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] Its primary mechanism of action is to block the binding of its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), to CCR2. This interaction is crucial for the recruitment of inflammatory monocytes to sites of inflammation. By inhibiting this signaling pathway, this compound can modulate inflammatory responses.
Q2: I am observing a lack of efficacy with a single dose of this compound in my mouse model. Why might this be happening?
A single intraperitoneal (i.p.) dose of this compound is often insufficient to produce a sustained therapeutic effect.[2][3] This is primarily due to its short pharmacokinetic half-life of approximately one hour in mice.[2][3] To maintain effective plasma concentrations, a multi-dose regimen is necessary.
Q3: What is the recommended dosing regimen for this compound in mice?
To achieve consistent plasma levels of 20 ng/mL or greater, which has been shown to effectively block monocyte migration, administration of this compound every 6 hours is recommended.[2][3] A common dosage used in mice is 5 mg/kg delivered via intraperitoneal (i.p.) injection.[2]
Q4: How should I prepare this compound for in vivo administration?
This compound is a solid that is soluble in DMSO. For in vivo studies, it is crucial to use a vehicle that is safe for the animals and effectively solubilizes the compound. While specific vehicle composition can vary, it is important to ensure the final solution is sterile and at an appropriate temperature before injection to avoid animal discomfort.
Q5: Are there any known off-target effects of this compound?
Yes, in addition to its high affinity for CCR2, this compound has been shown to inhibit human α1a and α1d adrenergic receptors, as well as the rat brain cortex 5-HT1a receptor, with IC50 values of 130 nM, 320 nM, and 470 nM, respectively.[1] Researchers should be aware of these potential off-target activities when interpreting experimental results.
Q6: Could tolerance or tachyphylaxis develop with repeated dosing of this compound?
While not definitively documented for this compound specifically, tolerance and tachyphylaxis are known phenomena with chemokine receptor antagonists.[4][5] Tachyphylaxis is a rapid decrease in drug response, while tolerance develops more slowly over days to weeks.[5][6] These effects can be due to receptor downregulation or other cellular adaptations.[4][6] If a diminished response is observed over time with a consistent dosing regimen, the possibility of tolerance should be considered.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in animal response | Inconsistent Dosing: Inaccurate volume, incorrect timing of doses. | Ensure precise measurement of injection volume. Strictly adhere to the dosing schedule (e.g., every 6 hours) to maintain consistent plasma concentrations. |
| Improper IP Injection Technique: Accidental injection into the gut or other organs. | Review and adhere to the detailed IP injection protocol provided below. Ensure proper restraint and needle placement. | |
| Biological Variability: Differences in animal age, weight, sex, or genetic background. | Standardize animal characteristics as much as possible. Report the specific strain, age, and sex of the animals used in your study. | |
| Environmental Stressors: Variations in housing conditions, handling, or experimental procedures. | Maintain consistent environmental conditions (light cycle, temperature, humidity). Handle animals consistently and minimize stress before and during the experiment.[7] | |
| Unexpected side effects or mortality | Vehicle Toxicity: The vehicle used to dissolve this compound may have adverse effects. | Conduct a vehicle-only control group to assess any effects of the solvent. Consider alternative, well-tolerated vehicles. |
| Off-target Effects: this compound may be interacting with other receptors. | Be aware of the known off-target effects on adrenergic and serotonin (B10506) receptors.[1] Correlate any unexpected physiological or behavioral changes with these potential interactions. | |
| Inconsistent plasma concentrations of this compound | Incorrect Sample Collection/Handling: Hemolysis of blood samples, improper storage. | Follow the detailed blood collection and processing protocols below. Ensure samples are processed promptly and stored at the correct temperature. |
| Variability in Absorption: Differences in absorption from the peritoneal cavity. | While some variability is inherent, consistent IP injection technique can help minimize this. |
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t½) | ~1 hour | [2][3] |
| Effective Plasma Concentration | ≥ 20 ng/mL | [2][3] |
| Recommended Dosing Regimen | 5 mg/kg, i.p., every 6 hours | [2] |
Table 2: Off-Target Activity of this compound
| Receptor | Species | IC50 | Reference |
| α1a adrenergic receptor | Human | 130 nM | [1] |
| α1d adrenergic receptor | Human | 320 nM | [1] |
| 5-HT1a receptor | Rat (brain cortex) | 470 nM | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
This protocol is a synthesis of best practices from established Standard Operating Procedures.[8][9][10][11][12]
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
This compound solution
-
70% ethanol
-
Gauze
Procedure:
-
Preparation: Draw up the correct volume of this compound solution into the syringe. Ensure there are no air bubbles. Warm the solution to room temperature.
-
Restraint: Gently restrain the mouse by grasping the scruff of the neck. The hindquarters should be immobilized.
-
Positioning: Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift forward, reducing the risk of puncture.
-
Injection Site: Identify the lower right quadrant of the abdomen. This avoids the cecum and urinary bladder.
-
Injection: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is aspirated, discard the syringe and re-prepare.
-
Administration: Inject the solution smoothly.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for a few minutes post-injection for any signs of distress.
Protocol 2: Blood Collection via Tail Vein in Mice
This protocol outlines a common method for obtaining small, repeated blood samples.[13][14]
Materials:
-
Restraining device
-
Heat lamp or warm water
-
Sterile lancet or 25-gauge needle
-
Micro-hematocrit tubes or other collection vials
-
Gauze
Procedure:
-
Restraint: Place the mouse in a suitable restraining device.
-
Vasodilation: Gently warm the tail using a heat lamp or by immersing it in warm water to increase blood flow.
-
Puncture: Make a small, clean puncture in one of the lateral tail veins with a sterile lancet or needle.
-
Collection: Collect the blood into a micro-hematocrit tube as it drips from the tail.
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Monitoring: Return the mouse to its cage and monitor to ensure bleeding has not resumed.
Mandatory Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. partone.litfl.com [partone.litfl.com]
- 6. trc-p.nl [trc-p.nl]
- 7. amuzainc.com [amuzainc.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. ltk.uzh.ch [ltk.uzh.ch]
- 10. animalstudyregistry.org [animalstudyregistry.org]
- 11. researchgate.net [researchgate.net]
- 12. research.vt.edu [research.vt.edu]
- 13. Tail Vein Blood Collection in Mice | Animals in Science [queensu.ca]
- 14. unirv.edu.br [unirv.edu.br]
Multi-dose treatment regimen to maintain RS102895 plasma levels.
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing a multi-dose treatment regimen to maintain stable plasma levels of RS102895, a potent CCR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended multi-dose regimen for this compound to maintain stable plasma concentrations?
A1: Based on pharmacokinetic studies, a multi-dose regimen of 5 mg/kg administered every 6 hours has been shown to maintain trough plasma concentrations of this compound above 20 ng/ml over a 24-hour period.[1] This concentration is sufficient to inhibit monocyte migration in response to a CCL2 gradient.[1]
Q2: Why is a multi-dose regimen necessary for this compound?
A2: this compound has a short plasma half-life of approximately 1 hour.[1][2] A single dose is rapidly cleared from the plasma and is insufficient to effectively block monocyte recruitment.[1][2] By 9 hours after a single injection, this compound is no longer detectable in the plasma.[1] Dosing every 6 hours prevents the complete clearance of the drug.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2).[3][4][5] It binds to the β subunit of the CCR2 receptor, inhibiting the signaling of its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][4] This inhibition blocks the recruitment of inflammatory monocytes to sites of inflammation.[1]
Q4: What are the primary applications of using this compound in research?
A4: this compound is primarily used to study the role of the CCL2/CCR2 signaling axis in various pathological conditions. This includes research in inflammation, immunology, vaccine response amplification, diabetic nephropathy, and neuropathic pain.[1][6][7][8]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the implementation of the this compound multi-dose regimen.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lower than expected plasma concentrations of this compound. | - Incomplete drug dissolution: The compound may not be fully solubilized in the vehicle. - Administration variability: Inconsistent injection technique (e.g., intraperitoneal vs. subcutaneous leakage). - Rapid metabolism/clearance: Animal strain or model-specific differences in drug metabolism. | - Optimize formulation: Ensure complete dissolution of this compound in the chosen vehicle. Sonication may aid dissolution.[3] - Refine administration technique: Ensure proper and consistent administration of the full dose. - Conduct a pilot pharmacokinetic study: Determine the pharmacokinetic profile in your specific animal model and adjust the dosing regimen if necessary. |
| High variability in plasma concentrations between animals. | - Inconsistent dosing schedule: Deviations from the 6-hour dosing interval. - Biological variability: Inherent differences in drug absorption and metabolism among individual animals. | - Strict adherence to dosing schedule: Use a precise timer and consistent handling procedures for all animals. - Increase sample size: A larger number of animals per group can help to account for biological variability. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | - Drug accumulation: Although the 5 mg/kg every 6 hours regimen was not found to cause accumulation, individual animal differences could lead to higher than expected plasma levels.[1] - Off-target effects: this compound can also inhibit human α1a and α1d receptors and the rat 5HT1a receptor at higher concentrations.[3][5] | - Monitor animals closely: Record body weight and clinical observations daily. - Measure trough plasma levels: Confirm that plasma concentrations are not exceeding the target range. - Reduce the dose: If toxicity is observed, consider a dose reduction and re-evaluate plasma levels and efficacy. |
| Lack of efficacy despite maintaining target plasma levels. | - Insufficient target engagement: The required plasma concentration for efficacy in your specific disease model may be higher than 20 ng/ml. - Alternative signaling pathways: The biological process being studied may not be solely dependent on the CCL2/CCR2 axis. | - Perform a dose-response study: Evaluate the efficacy of a range of doses to determine the optimal therapeutic concentration for your model. - Investigate alternative mechanisms: Explore the potential involvement of other chemokine pathways or inflammatory mediators. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles for administration (e.g., 27-gauge)
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For a 10% DMSO in corn oil solution, add 1 part DMSO to 9 parts corn oil and mix thoroughly.[3]
-
This compound Solution Preparation:
-
Weigh the appropriate amount of this compound powder to achieve the desired final concentration for a 5 mg/kg dose.
-
Add the vehicle to the powder to achieve the final desired concentration (e.g., 0.5 mg/mL for a 100 µL injection volume in a 25g mouse).
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[3]
-
-
Administration:
Protocol 2: Measurement of this compound Plasma Concentration by Mass Spectrometry
Materials:
-
Blood collection tubes (heparinized)
-
Centrifuge
-
Microcentrifuge tubes
-
Acetonitrile (B52724) with an internal standard (e.g., RS504393)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Plasma Collection:
-
At designated time points (e.g., trough levels just before the next dose), collect blood from animals via an appropriate method (e.g., cardiac puncture) into heparinized tubes.[1]
-
Centrifuge the blood at a specified speed and duration (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Sample Preparation:
-
Prepare a standard curve by spiking control plasma with known concentrations of this compound (e.g., 0-1000 ng/ml).[1]
-
To precipitate proteins, add cold acetonitrile containing an internal standard to the plasma samples and standards.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to new tubes for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS system.
-
Quantify this compound levels by monitoring specific ion transitions (e.g., m/z 391.3→202.2 for this compound).[1]
-
Calculate the concentration of this compound in the plasma samples by comparing their peak area ratios (this compound to internal standard) to the standard curve.[1]
-
Visualizations
Diagram 1: CCL2/CCR2 Signaling Pathway
Caption: The signaling pathway of the CCL2/CCR2 axis and the antagonistic action of this compound.
Diagram 2: Experimental Workflow for Maintaining this compound Plasma Levels
Caption: Workflow for the multi-dose treatment regimen of this compound to maintain therapeutic plasma levels.
References
- 1. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CCR2 Antagonists for In Vivo Research: RS102895 and Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable C-C chemokine receptor 2 (CCR2) antagonist is critical for in vivo studies targeting inflammatory and fibrotic diseases. This guide provides a comprehensive comparison of RS102895 with other widely used CCR2 antagonists, including INCB3344 and Cenicriviroc, supported by experimental data and detailed protocols to aid in your research endeavors.
The CCL2/CCR2 signaling axis is a key pathway in the recruitment of monocytes and macrophages to sites of inflammation, playing a pivotal role in the pathogenesis of various diseases such as atherosclerosis, rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy.[1][2][3] Antagonizing CCR2 is therefore a promising therapeutic strategy. This guide focuses on a comparative analysis of small molecule CCR2 antagonists frequently employed in preclinical in vivo studies.
Comparative Analysis of CCR2 Antagonists
The following tables summarize the key pharmacological parameters of this compound, INCB3344, and Cenicriviroc to facilitate a direct comparison for in vivo study design.
Table 1: In Vitro Potency and Selectivity of CCR2 Antagonists
| Compound | Target(s) | IC50 (nM) for human CCR2 | IC50 (nM) for mouse CCR2 | Selectivity Notes |
| This compound | CCR2 | 360[4][5] | - | No effect on CCR1.[4][5] Also inhibits human α1a, α1d, and rat 5HT1a receptors with IC50s of 130, 320, and 470 nM, respectively.[4] |
| INCB3344 | CCR2 | 5.1[6] | 9.5[6] | At least 100-fold selective for CCR2 over a panel of other GPCRs, including other chemokine receptors.[7][8] |
| Cenicriviroc (CVC) | CCR2/CCR5 | Nanomolar potency[9] | - | Dual antagonist of CCR2 and CCR5.[10][11] |
Table 2: In Vivo Pharmacokinetics and Efficacy of CCR2 Antagonists
| Compound | Animal Model | Route of Administration | Dosage | Key Pharmacokinetic/Pharmacodynamic Findings | In Vivo Efficacy |
| This compound | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Short half-life of approximately 1 hour.[12][13] A multi-dose regimen (every 6 hours) is required to maintain plasma levels ≥20 ng/mL for effective blockade of monocyte migration.[12][13] | Effectively blocks monocyte recruitment to draining lymph nodes in a vaccination model.[12] |
| INCB3344 | Mouse | Oral (p.o.) or i.p. | 30-100 mg/kg/day | Good oral bioavailability and systemic exposure in rodents.[7][8] At 100 mg/kg (p.o.), the plasma half-life is ~1.6 hours.[14] | Dose-dependently inhibits macrophage influx in a delayed-type hypersensitivity model[7][8] and reduces disease severity in experimental autoimmune encephalomyelitis and inflammatory arthritis models.[7] |
| Cenicriviroc (CVC) | Mouse | Oral (p.o.) | ≥20 mg/kg/day | Long plasma half-life of 30-40 hours in humans.[9] | Significantly reduces monocyte/macrophage recruitment in a peritonitis model and shows antifibrotic effects in models of liver and kidney fibrosis.[9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the CCR2 signaling pathway and a general workflow for evaluating CCR2 antagonists in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 10. immune-system-research.com [immune-system-research.com]
- 11. dovepress.com [dovepress.com]
- 12. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
RS102895: A Potent and Selective CCR2 Antagonist Outcompeting CCR1 Interaction
For researchers, scientists, and drug development professionals, the selective targeting of chemokine receptors is paramount in the pursuit of novel therapeutics for inflammatory and autoimmune diseases. RS102895 has emerged as a key small molecule antagonist with a pronounced selectivity for the C-C chemokine receptor 2 (CCR2) over its close homolog, CCR1. This guide provides a comprehensive comparison of the binding and functional activity of this compound on these two receptors, supported by experimental data and detailed protocols.
This compound demonstrates a significantly higher affinity and inhibitory potency for CCR2 compared to CCR1. This selectivity is crucial as both receptors are involved in inflammatory cell recruitment, but their distinct expression patterns and ligand specificities necessitate targeted modulation to achieve desired therapeutic outcomes.
Quantitative Comparison of this compound Activity on CCR2 vs. CCR1
The inhibitory activity of this compound has been quantified using various in vitro assays, primarily radioligand binding and chemotaxis assays. The half-maximal inhibitory concentration (IC50) values from these studies consistently highlight the compound's preference for CCR2.
| Assay Type | Receptor | Ligand/Chemoattractant | Cell Line | This compound IC50 | Selectivity (CCR1 IC50 / CCR2 IC50) |
| Radioligand Binding | Human CCR2b | MCP-1 | CRL-1657 | 360 nM[1] | ~49.4-fold |
| Radioligand Binding | Human CCR1 | MIP-1α | CRL-1657 | 17.8 µM[1][2][3] | |
| Chemotaxis | Human CCR2 | MCP-1 | THP-1 | 1.7 µM[1] | ~21.8-fold |
| Chemotaxis | Human CCR1 | RANTES | THP-1 | 37 µM[1] | |
| Calcium Influx | Human CCR2 | MCP-1 | CRL-1657 | 32 nM[1][2] | - |
| Calcium Influx | Human CCR2 | MCP-3 | CRL-1657 | 130 nM[1][2] | - |
Note: Some sources indicate that this compound has "no effect" on CCR1, suggesting a very high IC50 value beyond the tested concentrations.[4][5][6]
Signaling Pathways of CCR1 and CCR2
Both CCR1 and CCR2 are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi subunit. Ligand binding initiates a conformational change, leading to the dissociation of the G protein heterotrimer and the activation of downstream signaling cascades that ultimately mediate inflammatory cell migration and activation.
Caption: Simplified signaling pathway for CCR1 and CCR2 receptors.
Experimental Protocols
To determine the selectivity of compounds like this compound, robust and reproducible experimental protocols are essential. Below are detailed methodologies for radioligand binding and chemotaxis assays.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (IC50).
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Cell Membrane Preparation:
-
Culture cells stably expressing the target receptor (e.g., HEK293 or CHO cells transfected with human CCR1 or CCR2).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.[7]
-
-
Binding Reaction:
-
In a 96-well plate, add the prepared cell membranes.
-
Add serial dilutions of this compound.
-
Add a constant concentration of a suitable radiolabeled ligand (e.g., [¹²⁵I]-MCP-1 for CCR2 or [¹²⁵I]-MIP-1α for CCR1).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand.
-
Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.[8][9]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
-
Quantification and Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all measurements.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[8]
-
Chemotaxis Assay (Transwell)
This functional assay assesses the ability of this compound to inhibit the migration of cells towards a chemoattractant that signals through either CCR1 or CCR2.
Caption: Workflow for a Transwell chemotaxis assay.
Detailed Protocol:
-
Cell Preparation:
-
Use a cell line that expresses the target receptors, such as the human monocytic cell line THP-1.
-
Culture the cells and on the day of the assay, resuspend them in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of approximately 2 x 10⁶ cells/mL.[4]
-
-
Compound Incubation:
-
In a separate plate, pre-incubate the cell suspension with various concentrations of this compound for about 30 minutes at 37°C.[4]
-
-
Assay Setup:
-
Use a Transwell plate with inserts containing a porous membrane (e.g., 5 µm pore size).
-
In the lower chamber of the wells, add assay medium containing the appropriate chemoattractant (e.g., MCP-1 for CCR2 or RANTES for CCR1) at a concentration that elicits a robust migratory response (typically at its EC50).[4]
-
Include negative control wells with assay medium only.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.[4]
-
-
Migration:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for significant cell migration, typically 2 to 4 hours.[4]
-
-
Quantification of Migrated Cells:
-
After the incubation, carefully remove the inserts. The cells that have not migrated remain in the upper chamber.
-
To quantify the cells that have migrated to the lower chamber, a fluorescent dye that measures cell number (e.g., Calcein-AM or CyQuant) can be added to the lower wells.[4]
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the control (chemoattractant alone).
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.[4]
-
References
- 1. Molecular insights into ligand recognition and activation of chemokine receptors CCR2 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Chemokine Receptor CCR1 and Preferential Recruitment of Gαi Suppress RSV Replication: Implications for Developing Novel Respiratory Syncytial Virus Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sartorius.com [sartorius.com]
- 8. The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. timothyspringer.org [timothyspringer.org]
Validating the Blockade of Monocyte Migration by RS102895: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RS102895, a selective CCR2 antagonist, with other alternatives for blocking monocyte migration. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies in inflammation, immunology, and drug development.
Mechanism of Action: Targeting the CCL2-CCR2 Axis
Monocyte migration is a critical process in the inflammatory response, orchestrated by the binding of chemokines to their receptors on the surface of monocytes. A key pathway in this process is the interaction between Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1), and its receptor, C-C chemokine receptor 2 (CCR2). The binding of CCL2 to CCR2 initiates a signaling cascade that leads to monocyte adhesion to the endothelium and subsequent transmigration into tissues.
This compound is a small molecule antagonist that selectively binds to CCR2, thereby preventing the binding of CCL2 and inhibiting the downstream signaling required for monocyte migration. This mechanism makes this compound and other CCR2 antagonists valuable tools for studying and potentially treating a variety of inflammatory diseases.
Comparative Performance of CCR2 Antagonists
The following tables summarize the in vitro efficacy of this compound and its alternatives in blocking key events in the monocyte migration cascade. Data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: In Vitro Inhibition of CCR2 Binding and Function
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human CCR2 | Chemotaxis | 1.7 μM |
| Human CCR2 | Calcium Influx | 32 | |
| INCB3284 | Human CCR2 | Binding | 3.7 |
| Human CCR2 | Chemotaxis | 4.7[1] | |
| PF-04136309 | Human CCR2 | Binding | 5.2[2] |
| Human CCR2 | Chemotaxis | 3.9[2] | |
| Mouse CCR2 | Chemotaxis | 16[2] | |
| BMS CCR2 22 | Human CCR2 | Binding | 5.1[3] |
| Human CCR2 | Chemotaxis | 1[3] | |
| Human CCR2 | Calcium Flux | 18[3] | |
| MLN1202 (Plozalizumab) | Human CCR2 | Monoclonal Antibody - Blocks MCP-1 Binding | Data on IC50 in chemotaxis assays not readily available. It has been shown to reduce C-reactive protein levels in clinical trials, indicating in vivo anti-inflammatory activity[4][5][6][7][8]. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Monocyte Chemotaxis Assay (Boyden Chamber / Transwell Assay)
This assay quantitatively measures the directed migration of monocytes towards a chemoattractant.
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Cytokine Release in Ex Vivo-Stimulated Blood from Borreliosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. biospace.com [biospace.com]
- 5. Effect of CC chemokine receptor 2 CCR2 blockade on serum C-reactive protein in individuals at atherosclerotic risk and with a single nucleotide polymorphism of the monocyte chemoattractant protein-1 promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
RS102895: A Comparative Guide to its Chemokine Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of RS102895, a potent antagonist of the C-C chemokine receptor 2 (CCR2), against other chemokine receptors. The data presented is compiled from publicly available research to facilitate an objective evaluation of its selectivity profile.
Summary of Cross-Reactivity Data
This compound is a spiropiperidine compound that demonstrates high affinity for the human CCR2b receptor.[1] The following tables summarize the available quantitative data on the cross-reactivity of this compound with other chemokine and G-protein coupled receptors.
Chemokine Receptor Binding Affinity
| Receptor | Ligand | Assay Type | IC50 (nM) | Fold Selectivity (vs. CCR2) | Reference |
| CCR2b | MCP-1 | Radioligand Binding | 360 | 1x | [1] |
| CCR1 | MIP-1α | Radioligand Binding | 17,800 | ~50x | [1] |
Functional Antagonist Activity
Chemotaxis Inhibition
| Target Cell Line | Chemoattractant | Target Receptor | IC50 (µM) | Fold Selectivity (vs. MCP-1/CCR2) | Reference |
| THP-1-5X | MCP-1 | CCR2 | 1.7 | 1x | [1] |
| THP-1-5X | RANTES | CCR1 | 37 | ~22x | [1] |
Calcium Influx Inhibition
| Target Cell Line | Stimulating Ligand | Target Receptor | IC50 (nM) | Reference |
| CRL-1657 (hCCR2b transfected) | MCP-1 | CCR2 | 31 | [1] |
| CRL-1657 (hCCR2b transfected) | MCP-3 | CCR2 | 130 | [1] |
Off-Target Receptor Binding
| Receptor | Species | IC50 (nM) |
| α1a Adrenergic Receptor | Human | 130 |
| α1d Adrenergic Receptor | Human | 320 |
| 5-HT1a Receptor | Rat (brain cortex) | 470 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-reactivity data tables, based on the available information.
Radioligand Binding Assays
Objective: To determine the concentration of this compound that inhibits 50% (IC50) of the binding of a radiolabeled ligand to its receptor.
Cell Lines and Membrane Preparation:
-
Chinese Hamster Lung (CRL-1657) cells stably transfected to express the human CCR2b receptor.
-
THP-1-5X cells endogenously expressing CCR1.
-
Membranes are prepared from these cells by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
Assay Procedure:
-
Cell membranes are incubated with a constant concentration of a radiolabeled chemokine ligand (e.g., 125I-MCP-1 for CCR2, 125I-MIP-1α for CCR1).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
The IC50 value is calculated by non-linear regression analysis of the competition binding curve.
Chemotaxis Assays
Objective: To measure the ability of this compound to inhibit the directed migration of cells towards a chemoattractant.
Cell Line: THP-1-5X human monocytic cell line.
Assay Procedure:
-
A multi-well chemotaxis chamber (e.g., Transwell®) is used, with an upper and a lower chamber separated by a microporous membrane.
-
The lower chamber is filled with media containing a specific chemoattractant (e.g., MCP-1 for CCR2-mediated chemotaxis, RANTES for CCR1-mediated chemotaxis).
-
THP-1-5X cells are pre-incubated with varying concentrations of this compound.
-
The treated cells are then placed in the upper chamber.
-
The chamber is incubated for a set period to allow for cell migration through the membrane towards the chemoattractant.
-
The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell migration compared to the untreated control.
Calcium Mobilization Assays
Objective: To assess the ability of this compound to block the increase in intracellular calcium concentration induced by chemokine receptor activation.
Cell Line: CRL-1657 cells stably expressing human CCR2b.
Assay Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The loaded cells are then treated with various concentrations of this compound.
-
After an incubation period, the cells are stimulated with a chemokine agonist (e.g., MCP-1 or MCP-3).
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
The IC50 value is the concentration of this compound that inhibits the agonist-induced calcium signal by 50%.
Visualizations
Signaling Pathway of CCR2 and Point of Inhibition by this compound
References
Genetic Models vs. Pharmacological Blockade: A Comparative Guide to CCR2-/- Mice and RS102895
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating the migration of monocytes and other immune cells to sites of inflammation. This signaling axis is a key therapeutic target in a multitude of inflammatory and neuroinflammatory diseases. Researchers investigating the CCR2-CCL2 pathway predominantly utilize two key methodologies: genetically engineered CCR2 knockout (CCR2-/-) mice and pharmacological blockade with antagonists such as RS102895. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate model for their studies.
At a Glance: Key Differences
| Feature | CCR2-/- Mice (Genetic Model) | This compound (Pharmacological Blockade) |
| Method of CCR2 Inhibition | Complete and lifelong absence of the CCR2 protein. | Competitive and reversible binding to the CCR2 receptor. |
| Specificity | Highly specific to the CCR2 gene. | Primarily targets CCR2, but potential for off-target effects. |
| Temporal Control | No temporal control; CCR2 is absent from development onwards. | Allows for acute and transient blockade of CCR2 signaling. |
| Dosing & Administration | Not applicable. | Requires optimization of dose, frequency, and route of administration. |
| Compensatory Mechanisms | Potential for developmental compensatory mechanisms to arise. | Less likely to induce long-term compensatory changes with acute administration. |
| Translational Relevance | Models a complete loss-of-function scenario. | More closely mimics a therapeutic intervention in a clinical setting. |
Quantitative Data Comparison
The following tables summarize quantitative data from studies directly comparing the effects of CCR2 genetic knockout and pharmacological blockade with this compound in a model of severe experimental autoimmune neuritis (sm-EAN), a well-established animal model for Guillain-Barré syndrome.[1][2]
Table 1: Comparison of Disease Severity in sm-EAN
| Group | Mean Peak Clinical Score (± SEM) | Onset of Disease (Days Post-Immunization ± SEM) |
| Wild-Type (WT) + Vehicle | 3.5 ± 0.2 | 10.2 ± 0.4 |
| CCR2-/- | 0.5 ± 0.1 | Delayed / Absent |
| WT + this compound (20 mg/kg/day) | 1.2 ± 0.3 | 12.5 ± 0.6 |
*p < 0.05 compared to WT + Vehicle. Data adapted from a study on sm-EAN.[1][2]
Table 2: Histopathological and Electrophysiological Outcomes in sm-EAN
| Group | Sciatic Nerve F4/80+ Macrophage Infiltration (Cells/mm² ± SEM) | Motor Nerve Conduction Velocity (m/s ± SEM) |
| Wild-Type (WT) + Vehicle | 250 ± 30 | 25 ± 2 |
| CCR2-/- | 50 ± 10 | 45 ± 3 |
| WT + this compound (20 mg/kg/day) | 100 ± 20 | 38 ± 4 |
*p < 0.05 compared to WT + Vehicle. Data adapted from a study on sm-EAN.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in DOT language.
Caption: The CCL2-CCR2 signaling cascade.[3][4][5]
Caption: Workflow for comparing genetic and pharmacological CCR2 inhibition.
Experimental Protocols
Severe Experimental Autoimmune Neuritis (sm-EAN) Induction in SJL Mice[1][2]
This protocol describes the induction of a severe model of EAN in female SJL mice, which is particularly relevant for studying the role of CCR2 in neuroinflammation.
Materials:
-
Female SJL/J mice (8-12 weeks old)
-
P0 peptide (180-199)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of P0 peptide (180-199) in CFA at a final concentration of 2 mg/mL of the peptide. Ensure the emulsion is stable by testing for droplet formation in water.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the antigen emulsion, divided between two sites on the flank.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAN, starting from day 7 post-immunization. Use a standardized scoring system (e.g., 0: no signs; 1: limp tail; 2: mild paraparesis; 3: severe paraparesis; 4: quadriplegia; 5: moribund).
-
Termination and Tissue Collection: At the desired endpoint (e.g., peak of disease), euthanize the mice and collect tissues (sciatic nerves, spinal cord, spleen) for histological, molecular, and immunological analyses.
This compound Administration for Pharmacological Blockade[1][6]
This protocol outlines the preparation and administration of the CCR2 antagonist this compound for in vivo studies in mice.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, PBS, or a solution containing DMSO and/or Tween 80)
-
Syringes and needles
Procedure:
-
Preparation of this compound Solution: Dissolve this compound hydrochloride in the chosen vehicle to the desired stock concentration. For intraperitoneal (i.p.) injection, a common vehicle is sterile water or PBS.[6] If solubility is an issue, a small amount of DMSO can be used, followed by dilution with PBS or saline. Ensure the final concentration of DMSO is non-toxic to the animals. For a 20 mg/kg dose in a 25g mouse, you would need to administer 0.5 mg of the drug. If your stock solution is 5 mg/mL, you would inject 100 µL.
-
Dosing Regimen: The dosing regimen will depend on the pharmacokinetic properties of this compound and the experimental design. For the sm-EAN model, a daily i.p. injection of 20 mg/kg has been shown to be effective.[1] In other models, more frequent administration (e.g., every 6-12 hours) may be necessary due to the relatively short half-life of the compound.[6]
-
Administration: Administer the prepared this compound solution or vehicle control to the mice via the chosen route (e.g., intraperitoneal injection). The timing of the first dose is critical and should be determined by the study's objective (e.g., prophylactic vs. therapeutic).
Concluding Remarks
Both CCR2-/- mice and pharmacological blockade with this compound are invaluable tools for investigating the role of the CCR2-CCL2 signaling axis.
-
CCR2-/- mice offer a "clean" system with complete and lifelong ablation of CCR2 function, which is ideal for dissecting the fundamental role of this receptor in development and disease pathogenesis. However, the potential for developmental compensation should be considered when interpreting results.
-
Pharmacological blockade with this compound provides a more clinically relevant model, allowing for temporal control of CCR2 inhibition and mimicking a therapeutic intervention. This approach is particularly useful for preclinical drug development and for studying the effects of acute CCR2 blockade in established disease. Careful consideration of the drug's pharmacokinetics, pharmacodynamics, and potential off-target effects is crucial for the successful design and interpretation of these studies.
The choice between these two models will ultimately depend on the specific research question being addressed. For a comprehensive understanding of the CCR2-CCL2 axis, a combined approach utilizing both genetic and pharmacological models is often the most powerful strategy.
References
- 1. CCR2 Gene Deletion and Pharmacologic Blockade Ameliorate a Severe Murine Experimental Autoimmune Neuritis Model of Guillain-Barré Syndrome | PLOS One [journals.plos.org]
- 2. CCR2 gene deletion and pharmacologic blockade ameliorate a severe murine experimental autoimmune neuritis model of Guillain-Barré syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RS102895 and Other Small Molecule CCR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattrapctant protein-1 or MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is a key driver in the pathogenesis of a wide range of inflammatory and fibrotic diseases, as well as cancer, making CCR2 a highly attractive therapeutic target for drug development. A number of small molecule CCR2 inhibitors have been developed, each with distinct pharmacological profiles. This guide provides a comparative analysis of RS102895 and other notable small molecule CCR2 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.
Introduction to CCR2 Inhibition
The CCL2/CCR2 signaling pathway is integral to the inflammatory cascade. Upon binding of CCL2 to CCR2, a G protein-coupled receptor, a series of downstream signaling events are initiated. These events, including the activation of PI3K/Akt and MAPK pathways, lead to monocyte and macrophage chemotaxis, differentiation, and the production of pro-inflammatory cytokines. By blocking this interaction, CCR2 inhibitors aim to disrupt the recruitment of these key inflammatory cells, thereby mitigating disease progression.
The CCR2 Signaling Pathway
The binding of CCL2 to CCR2 triggers a cascade of intracellular events crucial for inflammatory cell recruitment and activation. Understanding this pathway is essential for appreciating the mechanism of action of CCR2 inhibitors.
Figure 1: Simplified CCR2 Signaling Pathway.
Comparative Analysis of Small Molecule CCR2 Inhibitors
This section provides a detailed comparison of this compound with other well-characterized small molecule CCR2 inhibitors, including INCB3344, CCX140-B, CCX872-B, and MK-0812. The data presented is compiled from various preclinical studies.
In Vitro Potency and Selectivity
The in vitro activity of CCR2 inhibitors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human CCR2b | Binding Assay | 360 | [1] |
| Human CCR1 | Binding Assay | 17,800 | [1] | |
| Human α1a Receptor | Binding Assay | 130 | [2] | |
| Human α1d Receptor | Binding Assay | 320 | [2] | |
| Rat 5-HT1a Receptor | Binding Assay | 470 | [2] | |
| INCB3344 | Human CCR2 | Binding Assay | 5.1 | [2][3] |
| Murine CCR2 | Binding Assay | 9.5 | [2][3] | |
| Human CCR2 | Chemotaxis Assay | 3.8 | [2][3] | |
| Murine CCR2 | Chemotaxis Assay | 7.8 | [2][3] | |
| Other Chemokine Receptors | Binding Assay | >100-fold selectivity | [2][4] | |
| CCX140-B | Human CCR2 | Not Specified | Potent and selective | [5][6] |
| CCX872-B | Human CCR2 | Not Specified | Potent and selective | [7] |
| MK-0812 | Human CCR2 | Calcium Influx Assay | Most potent of 10 tested antagonists | [8] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is crucial for its in vivo efficacy. The table below summarizes key pharmacokinetic parameters for selected CCR2 inhibitors.
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) | Cmax | AUC | Reference |
| This compound | Mouse | Not Reported | ~1 hour | Not Reported | Not Reported | [9][10] |
| INCB3344 | Mouse | 47 | Not Reported | Not Reported | Not Reported | [2][11] |
| CCX872-B | Human | Orally administered | 35 hours | 8580 ng/mL | 164,000 hr*ng/mL | [7] |
In Vivo Efficacy
Preclinical in vivo studies are essential to validate the therapeutic potential of CCR2 inhibitors in relevant disease models.
A study comparing allosteric (e.g., CCX872) and orthosteric (e.g., MK-0812) CCR2 inhibitors in a mouse model of diabetic nephropathy found that the allosteric inhibitors, but not the orthosteric ones, ameliorated proteinuria and improved glomerular histopathology[12]. This highlights that different binding modes can lead to distinct in vivo outcomes.
In a mouse model of pancreatic cancer, treatment with a CCR2 antagonist for one week resulted in a 42% decrease in tumor size and a 45% reduction in the proportion of monocytic myeloid-derived suppressor cells (M-MDSCs)[7]. Furthermore, this compound has been shown to reduce macrophage influx and the development of chronic renal damage in a murine model of renovascular hypertension.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of drug candidates. Below are representative protocols for key in vitro assays used to characterize CCR2 inhibitors.
CCR2 Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Figure 2: Workflow for a CCR2 Radioligand Binding Assay.
Detailed Methodology:
-
Cell Preparation: Culture CCR2-expressing cells (e.g., human THP-1 or murine WEHI-274.1 cells) to an appropriate density. Harvest and resuspend the cells in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell suspension, a fixed concentration of radiolabeled CCL2 (e.g., ¹²⁵I-CCL2), and varying concentrations of the test inhibitor. Include controls for total binding (no inhibitor) and non-specific binding (excess unlabeled CCL2).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay measures the ability of a CCR2 inhibitor to block the migration of cells towards a CCL2 gradient.
Figure 3: Workflow for a Transwell Chemotaxis Assay.
Detailed Methodology:
-
Cell Preparation: Isolate primary monocytes or culture a monocytic cell line (e.g., THP-1). Resuspend the cells in assay medium.
-
Inhibitor Pre-incubation: Incubate the cells with various concentrations of the CCR2 inhibitor or vehicle control.
-
Transwell Setup: Add assay medium containing CCL2 to the lower chamber of a Transwell plate. Place the Transwell insert (with a permeable membrane) into the well.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a few hours to allow cells to migrate through the membrane towards the CCL2 gradient.
-
Quantification of Migration: Remove the Transwell inserts. The number of cells that have migrated to the lower chamber can be quantified by various methods, such as manual cell counting with a hemocytometer, or by using a fluorescent dye and measuring fluorescence with a plate reader[13][14][15][16][17].
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration compared to the vehicle control.
Conclusion
The development of small molecule CCR2 inhibitors represents a promising therapeutic strategy for a multitude of inflammatory and fibrotic diseases. This compound is a well-characterized CCR2 antagonist with demonstrated in vitro and in vivo activity. However, a comprehensive comparative analysis reveals that other inhibitors, such as INCB3344 and MK-0812, exhibit greater potency in certain assays. The choice of a specific CCR2 inhibitor for research purposes should be guided by the specific experimental context, including the species being studied, the desired selectivity profile, and the required pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a foundation for the standardized evaluation of these and future CCR2-targeting compounds. Further head-to-head comparative studies under uniform experimental conditions will be invaluable in elucidating the subtle but potentially significant differences between these promising therapeutic agents.
References
- 1. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of CCR2 inhibitor CCX140-B on residual albuminuria in patients with type 2 diabetes and nephropathy: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. benchchem.com [benchchem.com]
- 14. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 16. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
In Vivo Validation of RS102895 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo target engagement of RS102895, a potent C-C chemokine receptor 2 (CCR2) antagonist, with other alternative compounds. The information is supported by experimental data to aid in the selection of appropriate tools for preclinical research.
Executive Summary
This compound is a small molecule inhibitor that specifically targets CCR2, a key receptor involved in the recruitment of inflammatory monocytes to sites of inflammation.[1][2] In vivo studies have demonstrated that adequate dosing of this compound effectively blocks monocyte migration, confirming its engagement with its intended target in a physiological setting.[1][3] This guide will delve into the experimental validation of this compound, compare its performance with other CCR2 antagonists, and provide detailed experimental protocols for assessing target engagement.
Comparative Analysis of CCR2 Antagonists
While direct head-to-head in vivo comparative studies are not extensively detailed in the provided search results, the following table summarizes the available quantitative data for this compound and its alternatives to facilitate a comparative assessment.
| Compound | Target(s) | IC50 (nM) | In Vivo Model(s) | Key In Vivo Findings | Reference(s) |
| This compound | CCR2 | 360 | Mouse models of vaccination, experimental autoimmune neuritis, tendon healing | Effectively blocks monocyte migration at a multi-dose regimen (5 mg/kg every 6h).[1] Ameliorates disease severity in a model of Guillain-Barré Syndrome.[4] | [1][2][4][5] |
| RS 504393 | CCR2 | 89 | Not specified in results | Selective CCR2 antagonist. | [6] |
| INCB3344 | hCCR2, mCCR2 | 5.1 (human), 9.5 (mouse) | Not specified in results | Potent and selective CCR2 antagonist with oral bioavailability. | [6] |
| Cenicriviroc (TAK-652) | CCR2, CCR5 | Not specified in results | Not specified in results | Dual antagonist of CCR2 and CCR5. | [6] |
| PF-4136309 | hCCR2, mCCR2, rCCR2 | 5.2 (human), 17 (mouse), 13 (rat) | Not specified in results | Potent, selective, and orally bioavailable CCR2 antagonist. | [6][7] |
Note: The IC50 values represent the concentration of the antagonist required to inhibit 50% of the binding of a ligand to the receptor in vitro. Lower IC50 values indicate higher potency. The in vivo efficacy is dependent on various factors including pharmacokinetics and the specific animal model used.
Experimental Protocols for In Vivo Target Engagement
Validating the in vivo target engagement of a compound like this compound is crucial for its development as a therapeutic agent. Below are detailed methodologies for key experiments.
In Vivo Monocyte Migration Assay
This assay directly assesses the pharmacodynamic effect of this compound on its target cell population.
Objective: To quantify the inhibition of inflammatory monocyte recruitment to a site of inflammation or vaccination following this compound administration.
Protocol:
-
Animal Model: Utilize a mouse model of vaccination or induced inflammation (e.g., footpad vaccination).[1]
-
Dosing Regimen: Based on pharmacokinetic studies revealing a short half-life of approximately 1 hour for this compound, a multi-dose regimen is recommended.[1][3] Administer this compound (e.g., 5 mg/kg, intraperitoneally) every 6 hours to maintain plasma concentrations above 20 ng/ml, which has been shown to be effective in blocking monocyte migration.[1]
-
Sample Collection: At specific time points (e.g., 12 or 24 hours) after the initial stimulus and drug administration, collect the draining lymph nodes.[1]
-
Cell Isolation and Analysis: Prepare single-cell suspensions from the lymph nodes.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies specific for inflammatory monocytes (e.g., anti-CD11b, anti-Ly6C) and neutrophils (as a control for non-specific effects on cell migration).[1]
-
Quantification: Analyze the samples using a flow cytometer to determine the percentage and absolute number of inflammatory monocytes and neutrophils in the lymph nodes of treated versus vehicle control groups. A significant reduction in the inflammatory monocyte population in the this compound-treated group indicates successful target engagement.[1]
Pharmacokinetic Analysis
Objective: To determine the plasma concentration of this compound over time and establish an effective dosing schedule.
Protocol:
-
Drug Administration: Administer a single or multiple doses of this compound to the animals.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Separate plasma from the blood samples.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Data Analysis: Plot the plasma concentration versus time to determine key pharmacokinetic parameters such as half-life, peak concentration (Cmax), and area under the curve (AUC). This data informs the optimal dosing frequency required to maintain therapeutic plasma levels.[1]
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: CCR2 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for in vivo validation of this compound target engagement.
Caption: Logical relationship of this compound and its alternatives as CCR2 antagonists.
References
- 1. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR2 Gene Deletion and Pharmacologic Blockade Ameliorate a Severe Murine Experimental Autoimmune Neuritis Model of Guillain-Barré Syndrome | PLOS One [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
RS102895: A Comparative Analysis of Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of RS102895, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), across various preclinical disease models. By blocking the CCL2/CCR2 signaling axis, this compound demonstrates significant therapeutic potential in diseases driven by monocyte and macrophage infiltration. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to facilitate an objective assessment of this compound's performance.
Mechanism of Action: The CCL2/CCR2 Signaling Axis
This compound exerts its effects by inhibiting the interaction between the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) and its receptor CCR2. This interaction is a critical driver of monocyte recruitment from the bone marrow to sites of inflammation and tissue injury. The binding of CCL2 to CCR2, a G protein-coupled receptor, activates several downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which are integral to cell survival, proliferation, migration, and cytokine production.[1][2][3][4] By disrupting this axis, this compound effectively reduces the infiltration of inflammatory monocytes and macrophages, thereby ameliorating disease pathology in various models.
Efficacy in Diabetic Nephropathy
This compound has demonstrated significant renoprotective effects in murine models of diabetic nephropathy. By mitigating macrophage infiltration and inflammation in the kidneys, it improves key markers of renal function and pathology.
Quantitative Data Summary
| Parameter | Model | Treatment Group | Control Group | % Improvement | Reference |
| Urinary Albumin Excretion | db/db mice | Significantly decreased | Diabetic control | Not specified | [5] |
| Mesangial Expansion | db/db mice | Significantly improved | Diabetic control | Not specified | [5] |
| Glomerular Basement Membrane Thickening | db/db mice | Significantly improved | Diabetic control | Not specified | [5] |
| Renal CD68+ Macrophage Infiltration | db/db mice | Significantly diminished | Diabetic control | Not specified | [6] |
| Urinary Malondialdehyde (Oxidative Stress) | db/db mice | Effectively attenuated | Diabetic control | Not specified | [6] |
Experimental Protocol: Diabetic Nephropathy in db/db Mice
A common experimental design to evaluate the efficacy of this compound in a model of type 2 diabetic nephropathy is as follows:
-
Animal Model: Six-week-old male diabetic db/db mice and their non-diabetic db/m littermates are used.
-
Acclimatization: Animals are acclimatized for one week before the commencement of the study.
-
Grouping: Mice are divided into four groups:
-
Non-diabetic db/m mice on a normal chow diet.
-
Non-diabetic db/m mice on a normal chow diet mixed with this compound.
-
Diabetic db/db mice on a normal chow diet.
-
Diabetic db/db mice on a normal chow diet mixed with this compound (e.g., 2 mg/kg/day).
-
-
Treatment Period: The respective diets are administered for a period of 9 weeks.
-
Monitoring: Body weight, blood glucose, and blood pressure are monitored regularly.
-
Sample Collection: 24-hour urine samples are collected at specified intervals for the measurement of albumin excretion. At the end of the study, blood and kidney tissues are harvested.
-
Analysis:
-
Urine: Albumin concentration is measured by ELISA.
-
Blood: Glucose and insulin (B600854) levels are measured.
-
Kidney Tissue:
-
Histological analysis (e.g., PAS staining) is performed to assess mesangial expansion.
-
Immunohistochemistry is used to detect macrophage infiltration (e.g., CD68 staining).
-
Electron microscopy is used to measure glomerular basement membrane thickness.
-
Gene expression analysis (e.g., RT-PCR) for markers of inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., TGF-β).
-
-
Efficacy in Inflammatory Disease Models
This compound has shown potent anti-inflammatory effects in various models, including vaccine response enhancement and autoimmune neuritis.
Quantitative Data Summary
| Disease Model | Parameter | Treatment Group | Control Group | Outcome | Reference |
| Vaccine Immunity | Inflammatory Monocyte Recruitment to Draining Lymph Nodes | This compound (5 mg/kg every 6h) | Vehicle | Significantly blocked | [7][8] |
| Vaccine Immunity | Anti-HA1 IgG Production | This compound + Vaccine | Vaccine only | Enhanced by an order of magnitude | [7] |
| Experimental Autoimmune Neuritis (EAN) | Neuromuscular Severity Score (NMSS) | This compound (20 mg/kg/day) | Vehicle | Significant reduction to near normal within 48h | [9] |
| EAN | Efficacy Comparison | This compound | Human IVIg | Significantly more efficacious | [9] |
Experimental Protocol: Vaccine Immunity Enhancement
The following protocol outlines a typical experiment to assess the impact of this compound on vaccine-induced immune responses:
-
Animal Model: C57BL/6 mice are commonly used.
-
Vaccination: Mice are immunized in the rear footpad with a specific antigen (e.g., influenza antigen HA1).
-
Treatment:
-
A control group receives the vaccine only.
-
A treatment group receives an initial intraperitoneal (i.p.) dose of this compound (e.g., 5 mg/kg) immediately prior to immunization.
-
Subsequent doses of this compound are administered every 6 hours for a total of 4 treatments to maintain adequate plasma concentrations, due to its short half-life of approximately 1 hour.[7][8]
-
-
Sample Collection: Draining lymph nodes are collected at 12 or 24 hours post-vaccination. Blood samples can be collected at later time points to assess antibody titers.
-
Analysis:
-
Flow Cytometry: Cells from the draining lymph nodes are analyzed by flow cytometry to quantify the number of inflammatory monocytes (e.g., CD11b+Ly6C hi) and neutrophils.
-
ELISA: Serum is analyzed for antigen-specific antibody (e.g., anti-HA1 IgG) levels.
-
ELISpot Assay: Splenocytes can be re-challenged with the antigen to measure the frequency of cytokine-producing T cells (e.g., IFN-γ).
-
Efficacy in Cardiovascular Disease Models
This compound has shown promise in models of cardiovascular diseases, primarily by reducing leukocyte infiltration and inflammation in vascular tissues and the heart.
Quantitative Data Summary
| Disease Model | Parameter | Treatment Group | Control Group | Outcome | Reference |
| Renovascular Hypertension | Renal Atrophy | This compound | Vehicle | Attenuated | [10] |
| Renovascular Hypertension | F4/80+ Macrophage Area in Renal Cortex | This compound | Vehicle | Significantly reduced | [10] |
| Ischemia/Reperfusion | Cardiomyocyte Apoptosis | This compound Pretreatment | Ischemia/Reperfusion | Inhibited | [11] |
| Salt-Sensitive Hypertension | Renal Leukocyte Infiltration | This compound | Vehicle | Blocked in early stages | [11] |
Experimental Protocol: Renovascular Hypertension
The following protocol describes a model to assess the effect of this compound on renovascular hypertension:
-
Animal Model: Male C57BL/6J mice are often used.
-
Surgical Procedure: Renal artery stenosis (RAS) is induced by placing a cuff of a specific internal diameter around the right renal artery to induce a pressure gradient. Sham-operated animals undergo the same procedure without cuff placement.
-
Treatment:
-
A vehicle group receives sterile water.
-
A treatment group receives this compound dissolved in the drinking water, starting from the day of surgery and continuing for the duration of the study (e.g., 4 weeks).
-
-
Blood Pressure Monitoring: Systolic blood pressure is measured non-invasively using a tail-cuff system at baseline and at regular intervals throughout the study.
-
Sample Collection: At the end of the study, kidneys are harvested.
-
Analysis:
-
Histology: Kidney sections are stained (e.g., H&E, Masson's trichrome) to assess renal atrophy, fibrosis, and inflammation.
-
Immunohistochemistry: Staining for macrophage markers (e.g., F4/80, iNOS, CD206) is performed to quantify macrophage infiltration and polarization.
-
RT-PCR: Gene expression of inflammatory chemokines and cytokines (e.g., Ccl2, Tnfα, Il-6) in the kidney tissue is quantified.
-
Comparative Efficacy with Other CCR2 Antagonists
While direct head-to-head studies are limited, comparisons can be drawn from individual studies on different CCR2 antagonists.
| Antagonist | IC50 for human CCR2 | Notable In Vivo Effects | Reference |
| This compound | ~360 nM | Reduces albuminuria in db/db mice; enhances vaccine immunity; ameliorates EAN. | [5] |
| RS504393 | ~89 nM | Suppresses allergen-induced β-hexosaminidase release; reduces thermal hyperalgesia. | [12] |
| CCX140-B | ~5 nM | Reduces albuminuria in diabetic patients; improves glycemic parameters in diabetic mice without elevating plasma CCL2. | [5][13][14] |
It is important to note that different antagonists may have varying selectivity profiles and pharmacokinetic properties, which can influence their in vivo efficacy and potential side effects. For instance, unlike some other CCR2 antagonists, CCX140-B has been shown not to cause an elevation in plasma CCL2 levels.[13][14]
Conclusion
This compound consistently demonstrates therapeutic efficacy across a range of preclinical models of diabetic nephropathy, inflammatory conditions, and cardiovascular diseases. Its mechanism of action, centered on the inhibition of the CCL2/CCR2 signaling axis and subsequent reduction of monocyte/macrophage infiltration, is well-supported by the available data. The provided experimental protocols offer a foundation for the design of future studies aimed at further elucidating its therapeutic potential and comparing its performance against other CCR2 antagonists. This guide serves as a valuable resource for researchers and professionals in the field of drug development, enabling informed decisions regarding the potential applications of this compound.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of CCR2 inhibitor CCX140-B on residual albuminuria in patients with type 2 diabetes and nephropathy: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR2 Gene Deletion and Pharmacologic Blockade Ameliorate a Severe Murine Experimental Autoimmune Neuritis Model of Guillain-Barré Syndrome | PLOS One [journals.plos.org]
- 10. Blockade of CCR2 reduces macrophage influx and development of chronic renal damage in murine renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Small Molecule Antagonist RS102895 versus Neutralizing Antibodies in Targeting MCP-1/CCR2 Signaling
For researchers, scientists, and drug development professionals navigating the complexities of inflammatory and autoimmune diseases, the Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and its receptor CCR2 represent a critical therapeutic target. This guide provides a comprehensive performance comparison between the small molecule CCR2 antagonist, RS102895, and neutralizing antibodies targeting MCP-1, offering a data-driven perspective to inform strategic research and development decisions.
This comparison guide delves into the quantitative performance metrics, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks. All data presented is collated from publicly available scientific literature to ensure an objective analysis.
Performance Snapshot: this compound vs. Neutralizing Antibodies
The following table summarizes the key performance indicators for this compound and representative MCP-1 neutralizing antibodies. This allows for a direct comparison of their potency and efficacy in inhibiting the MCP-1/CCR2 signaling axis.
| Parameter | This compound | Neutralizing Antibodies (Anti-MCP-1) |
| Target | CCR2 (receptor) | MCP-1/CCL2 (ligand) |
| Mechanism of Action | Competitive antagonist of the CCR2 receptor, preventing MCP-1 binding. | Directly binds to MCP-1, preventing it from interacting with the CCR2 receptor. |
| Binding Affinity (Kd) | Data not explicitly found, but described as having "relatively high affinity" for CCR2.[1] | CNTO 888: 22 pM[2] |
| In Vitro Potency (IC50/ND50) | CCR2 Antagonism: 360 nM[2]. MCP-1 Receptor Inhibition: 550 nM (wild-type), 568 nM (D284N mutant)[2]. | Human CCL2 Neutralization: ND50 of 0.5-2.0 µg/mL and 1.5-4.5 µg/mL (equivalent to ~3.3-13.3 nM and ~10-30 nM, respectively, assuming a monoclonal antibody molecular weight of ~150 kDa)[3]. Mouse CCL2 Neutralization: ND50 of 10-30 µg/mL (equivalent to ~67-200 nM)[3]. |
| In Vivo Efficacy | Reduces monocyte/macrophage infiltration in various models including vincristine-induced neuropathy, renovascular hypertension, and enhances vaccine immunity.[4][5][6] Dosing regimens in mice have included 5 mg/kg intraperitoneally every 6 hours or 10 mg/kg/day in drinking water.[5][6] | Inhibits tumor growth and angiogenesis in pancreatic and glioma cancer models by blocking both human and mouse MCP-1.[7][8] Reduces macrophage and myeloid-derived suppressor cell (MDSC) accumulation in tumors.[8] Reduces severity of experimental autoimmune myocarditis.[4] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed protocols for the key experiments cited in this comparison.
CCR2 Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the CCR2 receptor.
-
Cells: A cell line endogenously expressing CCR2, such as the murine monocyte cell line WEHI-274.1, or cells transiently or stably transfected to express the human CCR2b chemokine receptor are used.[6]
-
Radioligand: A radiolabeled version of the natural ligand, such as 125I-labeled murine CCL2 or a tritiated small molecule CCR2 antagonist like [3H]CCR2-RA-[R], is utilized.[6][9]
-
Procedure:
-
Cells or cell membranes expressing CCR2 are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand, typically by filtration through a filter plate.
-
The amount of radioactivity retained on the filter, which corresponds to the bound radioligand, is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).
-
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant like MCP-1.
-
Cells: Monocytic cell lines such as THP-1, which express CCR2, are commonly used.[7]
-
Apparatus: A Boyden chamber or a modern equivalent like a transwell insert with a porous membrane (e.g., 5 µm pore size) is used.[7]
-
Procedure:
-
The lower chamber of the apparatus is filled with media containing a specific concentration of MCP-1 (chemoattractant).
-
The cells, pre-incubated with varying concentrations of the inhibitor (this compound or neutralizing antibody), are placed in the upper chamber (the transwell insert).
-
The plate is incubated for a period (e.g., 90 minutes to 4 hours) at 37°C to allow for cell migration through the porous membrane towards the chemoattractant.[7]
-
The non-migrated cells on the upper side of the membrane are removed.
-
The migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope, or quantified using a fluorescent dye and a plate reader.[7][10]
-
The concentration of the inhibitor that reduces cell migration by 50% (IC50) is determined.
-
In Vivo Models of Inflammation
These models are crucial for evaluating the therapeutic potential of MCP-1/CCR2 inhibitors in a physiological context.
-
Murine Renovascular Hypertension Model:
-
Renal artery stenosis is surgically induced in mice to mimic renovascular hypertension.
-
Animals are treated with the CCR2 inhibitor (e.g., this compound at 10 mg/kg/day in drinking water) or a vehicle control.[5]
-
After a defined period (e.g., 4 weeks), kidneys are harvested.
-
Endpoints include the assessment of renal atrophy, fibrosis (e.g., using Picro Sirius Red staining), and macrophage infiltration (e.g., by immunohistochemistry for markers like F4/80).[5]
-
-
Vaccine-Induced Inflammation Model:
-
Mice are immunized in the footpad to induce a local inflammatory response.
-
The CCR2 antagonist (e.g., this compound at 5 mg/kg, i.p.) is administered at specific time points relative to vaccination.[6][11]
-
Draining lymph nodes are collected at various time points post-vaccination.
-
The number of inflammatory monocytes is quantified by flow cytometry.[6]
-
-
Tumor Models:
-
Human tumor cells (e.g., pancreatic or glioma) are implanted subcutaneously or intracranially in immunocompromised or syngeneic mice.[7][8]
-
Once tumors are established, mice are treated with neutralizing antibodies targeting human and/or mouse MCP-1 (e.g., 2 mg/kg, i.p., twice a week).[8]
-
Tumor growth is monitored over time.
-
At the end of the study, tumors can be excised for analysis of macrophage and MDSC infiltration.[8]
-
Visualizing the Science
To better understand the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: MCP-1/CCR2 Signaling and Points of Intervention.
Caption: Workflow for Comparing MCP-1/CCR2 Inhibitors.
Conclusion
Both the small molecule antagonist this compound and neutralizing antibodies against MCP-1 have demonstrated potent inhibition of the MCP-1/CCR2 signaling pathway and efficacy in preclinical models of disease.
-
This compound offers the advantages of a small molecule, including potential for oral bioavailability and broader tissue distribution. Its efficacy has been shown in various inflammatory models.
-
Neutralizing antibodies , such as CNTO 888, can exhibit exceptionally high binding affinity and specificity for the MCP-1 ligand. This can translate to high potency and a long duration of action, potentially requiring less frequent dosing.
The choice between these two therapeutic modalities will depend on the specific disease indication, the desired pharmacokinetic profile, and the strategic goals of the research or drug development program. The data and protocols presented in this guide provide a solid foundation for making these critical decisions.
References
- 1. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioxcell.com [bioxcell.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Blockade of CCR2 reduces macrophage influx and development of chronic renal damage in murine renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Labeling of CC Chemokine Receptor 2 with a Versatile Intracellular Allosteric Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of RS102895: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of the CCR2 antagonist, RS102895, this document outlines procedural guidance to ensure the safety of laboratory personnel and minimize environmental impact.
For researchers, scientists, and drug development professionals working with this compound, adherence to proper disposal protocols is paramount. This guide provides a step-by-step approach to the safe management of this compound waste, drawing from safety data sheet (SDS) recommendations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
Before handling this compound, it is mandatory to wear appropriate personal protective equipment (PPE) to mitigate exposure risks.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate filter if ventilation is inadequate or for spill cleanup. |
Spill and Waste Management Procedures
In the event of a spill or when preparing for disposal, the following procedures should be followed to ensure safety and compliance.
Spill Containment and Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate personnel to a safe area[1].
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, inert, liquid-binding material such as diatomite or universal binders[1]. For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Collection: Collect all contaminated materials, including absorbents and cleaning supplies, into a designated, labeled waste container.
Disposal of Unused this compound and Contaminated Materials:
The primary directive for the disposal of this compound and any contaminated materials is to adhere to all applicable local, state, and federal regulations. Chemical waste disposal procedures can vary significantly based on jurisdiction.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Place all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, into a clearly labeled, sealed container suitable for chemical waste.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound hydrochloride"), associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority for specific guidance on the disposal of this chemical. They will provide information on the proper waste stream and arrange for professional disposal.
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Experimental Protocols Cited
The disposal procedures outlined are based on standard chemical safety protocols and information derived from the Safety Data Sheet (SDS) for this compound hydrochloride. No experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes were identified in the public domain. The recommended procedure is professional disposal in accordance with hazardous waste regulations.
References
Navigating the Safe Handling of RS102895: A Comprehensive Guide for Researchers
For Immediate Implementation: Essential Safety and Logistical Protocols for the Potent CCR2 Antagonist, RS102895.
This document provides crucial, actionable guidance for laboratory professionals engaged in research and development involving this compound. Adherence to these protocols is paramount to ensure personnel safety, experimental integrity, and proper environmental stewardship. This guide will serve as a centralized resource for operational procedures, personal protective equipment (PPE) requirements, and disposal plans, directly addressing the specific challenges of handling this potent chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (hydrochloride) is classified with the following hazards:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]
Due to these potential hazards, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles; face shield if splashing is a risk | To protect eyes from contact, which can cause serious irritation.[1] |
| Skin and Body Protection | Laboratory coat; consider additional protective clothing for larger quantities | To prevent contamination of personal clothing and skin.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required. | To avoid inhalation, which may cause respiratory tract irritation.[1] |
Operational and Handling Plan
2.1. Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[1]
2.2. Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling and before leaving the laboratory.[1]
-
Prepare solutions in a well-ventilated area, preferably within a fume hood.
2.3. Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage temperature is 4°C for the solid form.[1]
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Keep away from direct sunlight and sources of ignition.[1]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Accidental Release | Evacuate personnel to a safe area. Wear appropriate PPE. Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Dispose of contaminated materials, including empty containers, according to federal, state, and local environmental regulations. Do not allow the chemical to enter drains or watercourses.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Parameter | Value | Source |
| IC50 (CCR2) | 360 nM | [2][3][4] |
| IC50 (CCR1) | > 10,000 nM (no effect) | [2][3][4] |
| IC50 (α1a receptor) | 130 nM | [2][3][4] |
| IC50 (α1d receptor) | 320 nM | [2][3][4] |
| IC50 (5HT1a receptor) | 470 nM | [2][3][4] |
| In vivo Half-life (mice) | Approximately 1 hour | [5][6] |
Experimental Protocols
Detailed Methodology for In Vivo Administration in a Murine Model
This protocol is based on a study investigating the in vivo effects of this compound on monocyte recruitment.
Objective: To achieve and maintain a plasma concentration of this compound sufficient to block CCR2 activity.
Materials:
-
This compound hydrochloride
-
Sterile water for injection or a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Experimental animals (mice)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a fresh solution of this compound.
-
For a 5 mg/kg dose in a 20g mouse (0.1 mg per mouse), a 1 mg/mL stock solution can be prepared. Dissolve this compound in a suitable vehicle. Ensure complete dissolution; sonication may be used if necessary.[2]
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Due to the short half-life of approximately 1 hour, a multi-dose regimen is required to maintain effective plasma concentrations.[5][6]
-
A dosing schedule of 5 mg/kg every 6 hours has been shown to be effective in blocking monocyte migration.[5][6]
-
-
Pharmacokinetic/Pharmacodynamic Monitoring:
Visualizing the Mechanism of Action
This compound is a potent antagonist of the C-C chemokine receptor 2 (CCR2). The binding of its cognate ligand, CCL2 (also known as MCP-1), to CCR2 initiates a signaling cascade that promotes the migration of monocytes and other immune cells. By blocking this interaction, this compound inhibits these downstream effects.
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 6. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
